molecular formula C8H16ClNO B1436386 5-Oxa-2-azaspiro[3.6]decane hydrochloride CAS No. 2060045-23-8

5-Oxa-2-azaspiro[3.6]decane hydrochloride

Cat. No.: B1436386
CAS No.: 2060045-23-8
M. Wt: 177.67 g/mol
InChI Key: NMTXDSQFHWONPN-UHFFFAOYSA-N
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Description

5-Oxa-2-azaspiro[3.6]decane hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Oxa-2-azaspiro[3.6]decane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxa-2-azaspiro[3.6]decane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-oxa-2-azaspiro[3.6]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-4-8(6-9-7-8)10-5-3-1;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTXDSQFHWONPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CNC2)OCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties of 5-Oxa-2-azaspiro[3.6]decane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph & Application Guide

Abstract

5-Oxa-2-azaspiro[3.6]decane hydrochloride (CAS: 1214875-33-8) represents a high-value sp3-rich scaffold in modern medicinal chemistry. Characterized by a strained azetidine ring spiro-fused to a seven-membered oxepane ether, this building block offers a unique geometric exit vector that distinguishes it from traditional piperidine or morpholine surrogates. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodology, and utility in structure-activity relationship (SAR) optimization, serving as a blueprint for its integration into drug discovery programs.

Chemical Identity & Structural Analysis

The core structure of 5-oxa-2-azaspiro[3.6]decane consists of a four-membered azetidine ring sharing a single quaternary carbon (spiro center) with a seven-membered oxepane ring. The "5-oxa" designation indicates that the oxygen atom is located in the seven-membered ring, directly adjacent to the spiro carbon. This specific connectivity creates a tertiary ether linkage at the spiro junction, imparting unique electronic and conformational stability.

PropertySpecification
IUPAC Name 5-Oxa-2-azaspiro[3.6]decane hydrochloride
CAS Number 1214875-33-8
Molecular Formula C₈H₁₅NO · HCl
Molecular Weight 177.67 g/mol (Salt); 141.21 g/mol (Free Base)
SMILES C1CC2(C1)COC2.Cl (Salt form representation)
Structure Type Spirocyclic Ether-Amine
Heteroatoms 1 Nitrogen (Secondary Amine), 1 Oxygen (Ether)
Structural Diagram

The following diagram illustrates the connectivity and the critical "orthogonal" orientation of the two rings, which prevents the molecule from adopting a flat conformation.

Structure Figure 1: Structural Connectivity of 5-Oxa-2-azaspiro[3.6]decane Core Spiro Carbon (C4) Oxygen Ether Oxygen (Pos 5) Adjacent to Spiro Core->Oxygen Direct Bond Azetidine Azetidine Ring (2-Aza) Azetidine->Core Spiro-fusion Oxepane Oxepane Ring (5-Oxa) Oxepane->Core Ring Closure Oxygen->Oxepane Ring Integration

Physicochemical Profiling

The incorporation of the 5-oxa-2-azaspiro[3.6]decane scaffold into a drug candidate significantly alters its physicochemical profile compared to carbocyclic analogs. The ether oxygen lowers lipophilicity (LogP) while maintaining the steric bulk of the seven-membered ring.

Key Properties Table
ParameterValue (Approx.)Significance in Drug Design
cLogP (Free Base) 0.4 – 0.8Ideal for lowering lipophilicity in lead optimization.
pKa (Conjugate Acid) 9.5 – 10.2Typical for secondary azetidines; ensures high solubility at physiological pH.
TPSA ~21 ŲLow polar surface area favors blood-brain barrier (BBB) penetration.
Fsp³ (Fraction sp³) 1.0 (100%)Maximizes 3D character, improving solubility and selectivity.
H-Bond Donors 1 (NH)Handle for further functionalization or receptor binding.
H-Bond Acceptors 2 (N, O)The ether oxygen acts as a weak acceptor.

Solubility Profile: As a hydrochloride salt, the compound exhibits high aqueous solubility (>50 mg/mL), making it suitable for aqueous reaction media and formulation studies. It is soluble in methanol, DMSO, and water, but sparingly soluble in non-polar solvents like hexane or diethyl ether.

Synthetic Methodology

The synthesis of 5-oxa-2-azaspiro[3.6]decane hydrochloride typically follows a "Grignard-Cyclization" strategy. This route is preferred for its robustness and ability to construct the quaternary ether linkage efficiently.

Protocol: Intramolecular Etherification Route

Prerequisites:

  • Starting Material: N-Boc-azetidin-3-one (commercially available).

  • Reagents: 1-Bromo-5-chloropentane, Magnesium turnings, Sodium Hydride (NaH), THF (anhydrous), HCl in Dioxane.

Step-by-Step Methodology:

  • Grignard Preparation:

    • Activate Magnesium turnings (1.2 eq) with iodine in anhydrous THF.

    • Add 1-bromo-5-chloropentane (1.1 eq) dropwise to generate the Grignard reagent Cl-(CH2)5-MgBr. Maintain gentle reflux.

  • Nucleophilic Addition:

    • Cool a solution of N-Boc-azetidin-3-one (1.0 eq) in THF to -78°C.

    • Slowly add the prepared Grignard reagent. Stir for 2 hours, allowing the mixture to warm to 0°C.

    • Mechanism: The Grignard attacks the ketone to form a tertiary alkoxide intermediate.

    • Quench: Saturated NH₄Cl. Extract with EtOAc. Purify the intermediate: N-Boc-3-(5-chloropentyl)azetidin-3-ol.

  • Cyclization (Ring Closure):

    • Dissolve the intermediate alcohol in dry THF.

    • Add NaH (2.0 eq, 60% dispersion) at 0°C. Stir at room temperature or mild heat (40°C) for 4-12 hours.

    • Mechanism: Intramolecular Sɴ2 displacement of the terminal chloride by the tertiary alkoxide forms the 7-membered oxepane ring.

    • Validation: Monitor by TLC/LCMS for disappearance of the chloro-alcohol.

  • Deprotection:

    • Dissolve the N-Boc-spiro-ether in 4M HCl/Dioxane. Stir at room temperature for 2 hours.

    • Concentrate in vacuo.[1] Triturate with diethyl ether to obtain the target 5-Oxa-2-azaspiro[3.6]decane hydrochloride as a white solid.

Synthetic Pathway Visualization

Synthesis Figure 2: Synthetic Route to 5-Oxa-2-azaspiro[3.6]decane HCl Start N-Boc-Azetidin-3-one Inter Intermediate: N-Boc-3-(5-chloropentyl)azetidin-3-ol Start->Inter Nucleophilic Addition (-78°C) Reagent Cl-(CH2)5-MgBr (Grignard) Reagent->Inter Cyclization Cyclization (NaH/THF) Intramolecular SN2 Inter->Cyclization Protected N-Boc-5-oxa-2-azaspiro[3.6]decane Cyclization->Protected Final 5-Oxa-2-azaspiro[3.6]decane HCl Protected->Final Acid Hydrolysis Deprotect Deprotection (HCl/Dioxane) Deprotect->Final

Applications in Drug Discovery

This scaffold is primarily utilized to "escape flatland"—a medicinal chemistry strategy to improve the clinical success rates of drug candidates by increasing three-dimensionality.

1. Bioisosterism:

  • Piperidine Replacement: The spiro[3.6] system mimics the spatial volume of a piperidine or azepane ring but introduces a rigid, orthogonal geometry.

  • Metabolic Stability: The quaternary spiro center blocks the metabolically vulnerable position often found in simple cyclic amines (alpha-carbon oxidation), potentially extending half-life (

    
    ).
    

2. Vector Engineering: The angle between the azetidine and oxepane rings is fixed. Substituents on the nitrogen (N2) and the oxepane ring project into defined vectors, allowing precise probing of binding pockets that flexible chains cannot access.

3. Solubility Enhancement: The presence of the ether oxygen (5-position) and the charged amine (at physiological pH) significantly lowers the LogD compared to the all-carbon spiro[3.6]decane, improving aqueous solubility without introducing hydrogen bond donors that might hamper permeability.

Handling & Safety (SDS Summary)
  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Desiccate.

  • Handling: Wear nitrile gloves, safety goggles, and use a fume hood. Avoid dust formation.

  • Incompatibility: Strong oxidizing agents, strong bases.

References
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947.

  • Wuitschik, G., et al. (2008).[2] Oxetanes as Promising Modules in Drug Discovery.[3] Angewandte Chemie International Edition, 47(24), 4512–4515.

  • PubChem Database. (2025). Compound Summary for CAS 1214875-33-8. National Library of Medicine.

  • BLDpharm. (2025). Product Analysis: 5-Oxa-2-azaspiro[3.6]decane.[4] BLD Pharmatech.

Sources

Solubility Profile of 5-Oxa-2-azaspiro[3.6]decane Hydrochloride: A Methodological and Predictive Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The physicochemical properties of a drug candidate, particularly its solubility, are fundamental determinants of its biopharmaceutical behavior and ultimate clinical success. This guide provides an in-depth technical framework for determining and interpreting the solubility profile of 5-Oxa-2-azaspiro[3.6]decane hydrochloride, a novel spirocyclic scaffold. Due to the absence of published empirical data for this specific molecule, this document serves as a predictive analysis grounded in established thermodynamic principles and a practical guide outlining rigorous experimental protocols. We will explore the theoretical underpinnings of solubility for an amine hydrochloride salt, provide detailed, self-validating methodologies for its determination in aqueous and organic media, and present a framework for the interpretation of the resulting data. This guide is designed to equip researchers with the necessary tools to comprehensively characterize this and similar novel chemical entities.

Introduction: The Significance of the Oxa-Azaspirocyclic Scaffold

In modern medicinal chemistry, there is a significant drive to develop drug candidates that "escape from flatland"—moving beyond traditional, planar aromatic structures towards more three-dimensional molecular architectures.[1][2] Spirocycles, which contain two rings connected by a single common atom, are exemplary of this strategy. They introduce conformational rigidity and provide precise, non-coplanar vectors for functional group placement, which can lead to improved target engagement and selectivity.[2]

The compound 5-Oxa-2-azaspiro[3.6]decane hydrochloride incorporates two key features to enhance its drug-like properties: a spirocyclic core for three-dimensionality and an oxygen atom within the larger ring. The inclusion of this heteroatom is a deliberate strategy to reduce lipophilicity and improve aqueous solubility, resulting in more favorable pharmaceutical characteristics.[1] As a hydrochloride salt, its solubility is expected to be highly dependent on the properties of the surrounding medium, particularly pH.

This guide provides a comprehensive roadmap for the systematic evaluation of the solubility of 5-Oxa-2-azaspiro[3.6]decane hydrochloride. The objective is to establish a robust understanding of its behavior in both aqueous and organic solvents, which is critical for all stages of drug development, from formulation and manufacturing to predicting in vivo absorption.

Theoretical Framework: The Energetics of Dissolution

The solubility of a crystalline solid, such as an amine hydrochloride salt, is governed by a thermodynamic equilibrium between the solid state and the solution state. This process is dictated by two opposing energy considerations: Lattice Energy and Solvation Energy.[3][4]

  • Lattice Energy (ΔH_lattice): This is the energy required to overcome the electrostatic forces holding the ions together in the crystal lattice.[3][5] It is an endothermic process (energy input is required). For ionic compounds, this energy can be substantial.

  • Solvation Energy (ΔH_solvation): This is the energy released when the separated ions interact with solvent molecules.[3][6] In the case of water, this is specifically termed hydration energy. This is an exothermic process (energy is released).

For dissolution to occur spontaneously, the energy released during solvation must be sufficient to compensate for the energy required to break the crystal lattice.[3][4][7]

Caption: Thermodynamic forces governing solubility.

Special Considerations for Amine Hydrochloride Salts

For an amine hydrochloride, the solubility profile is more complex and is critically dependent on the pH of the aqueous medium. The compound exists in equilibrium between its ionized (protonated) form and its unionized (free base) form.

Sources

Strategic Sourcing & Quality Assurance: 5-Oxa-2-azaspiro[3.6]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a strategic dossier for drug development professionals. It moves beyond a simple vendor list to address the critical challenges of sourcing, validating, and handling this specific spirocyclic scaffold.

Technical Dossier & Supply Chain Guide

Executive Summary: The "Escape from Flatland"

5-Oxa-2-azaspiro[3.6]decane hydrochloride (CAS: 2060045-23-8) represents a high-value "3D-scaffold" in modern medicinal chemistry. Unlike traditional piperidine or morpholine rings, this spirocyclic system offers a high fraction of saturated carbon (


), improving solubility and metabolic stability while maintaining specific vector orientations for ligand-target binding.

However, its unique fused [3.6] ring system presents distinct synthesis and stability challenges. "Commercial availability" often masks significant variability in purity, salt stoichiometry, and isomeric integrity. This guide provides the technical framework to source, validate, and utilize this building block without compromising data integrity.

Chemical Identity & Technical Specifications

Before engaging suppliers, it is critical to lock down the exact chemical identity to avoid "catalog drift" where vendors supply structural isomers (e.g., 8-oxa-2-azaspiro[4.5]decane) due to similar nomenclature.

ParameterSpecification
IUPAC Name 5-Oxa-2-azaspiro[3.6]decane hydrochloride
Common Name 5-Oxa-2-azaspiro[3.6]decane HCl
CAS Number 2060045-23-8 (Salt); 1214875-33-8 (Free Base - Verify)
Molecular Formula

Molecular Weight 141.21 (Free Base) / 177.67 (HCl Salt)
Structure Spiro-fusion of Azetidine (4-membered) and Oxepane (7-membered)
Key Property High

(0.875); Low Lipophilicity (cLogP ~ -0.[1][2]5)
Critical Isomer Warning

Vendors often confuse spiro-systems. Ensure the nitrogen is in the 4-membered ring (azetidine) and the oxygen is in the 7-membered ring (oxepane).

  • Target: 5-Oxa-2-azaspiro[3.6]decane (N in 4-ring, O in 7-ring).

  • Common Error: 2-Oxa-6-azaspiro[3.6]... (Positions swapped).

Commercial Supply Landscape

The market is divided into Originators (who synthesize the batch) and Aggregators (who list stock but buy from originators). For high-purity requirements (>97%), sourcing directly or from Tier 1 aggregators with transparent CoA is mandatory.

Supplier Categorization Table
TierSupplier TypeKey Vendors (Examples)ProsCons
Tier 1 Originators / CDMOs Enamine , WuXi AppTec High batch-to-batch consistency; transparent synthesis route; custom salt forms available.Higher MOQ (Minimum Order Quantity); longer lead times if out of stock.
Tier 2 Specialty Catalog Sigma-Aldrich , BLDpharm , Fluorochem Fast shipping (local stock); small pack sizes (250mg - 1g); easy procurement.Often re-packaged material; CoA may lack detailed impurity profiles.
Tier 3 Aggregators Various "Mol-Port" style sitesBroadest searchability.High risk of "ghost stock" (listing items not physically held); variable purity.

Synthesis-Driven Impurity Profiling

Understanding how the molecule is made allows you to predict what impurities to look for. The synthesis of spiro[3.6] systems typically involves cyclization of a functionalized oxepane or azetidine precursor.

The "Linear Leak" Phenomenon

The most common failure mode in spiro-synthesis is incomplete cyclization.

  • Risk: Presence of linear amino-alcohol precursors.

  • Detection: These often co-elute with the product in standard LC-MS gradients due to similar polarity.

  • Impact: These impurities are nucleophilic and will compete in downstream coupling reactions, creating "dimeric" byproducts in your final drug candidate.

ImpurityLogic Precursor Linear Precursor (Amino-Alcohol) Cyclization Cyclization Step (Ring Closure) Precursor->Cyclization Base/Heat Product 5-Oxa-2-azaspiro[3.6]decane (Target) Cyclization->Product Success Impurity1 Impurity A: Unreacted Linear Amine (Nucleophilic Competitor) Cyclization->Impurity1 Incomplete Reaction Impurity2 Impurity B: Oligomer/Polymer (High MW) Cyclization->Impurity2 Over-reaction Salts Inorganic Salts (LiCl, NaBr) Cyclization->Salts Byproduct

Figure 1: Genesis of common impurities. Note that Impurity A is the most critical to detect as it mimics the reactivity of the target.

Quality Control: The Self-Validating Protocol

Do not rely solely on the vendor's Certificate of Analysis (CoA). Implement this internal QC workflow for every new batch.

Step 1: Structural Verification (H-NMR)
  • Solvent: DMSO-d6 or

    
     (to suppress exchangeable protons if needed, though DMSO is preferred for salt observation).
    
  • Key Signals:

    • Azetidine protons: Look for distinct multiplets around 3.8–4.2 ppm.

    • Oxepane protons: Multiplets in the 1.5–3.6 ppm range.

    • Stoichiometry: Integration of the amine proton (if visible in DMSO) vs. the scaffold to confirm salt form.

Step 2: Purity & Salt Stoichiometry (qNMR)

Why? Hygroscopic HCl salts often absorb water, lowering the "effective" weight. A 100mg sample might only contain 80mg of active compound.

  • Protocol:

    • Weigh ~10mg of sample accurately.

    • Add ~10mg of Internal Standard (e.g., Maleic Acid or Dimethyl Sulfone) accurately.

    • Dissolve in

      
      .
      
    • Run H-NMR with

      
       (relaxation delay).
      
    • Calculate absolute weight % (wt%).

  • Acceptance Criteria: wt% > 90% (allows for some water/salt variance). If <80%, the batch is wet or heavily salted.

Step 3: Chloride Content (IC or Titration)

Why? To distinguish between Mono-HCl (


) and Hemihydrochloride or Di-HCl forms.
  • Method: Ion Chromatography (IC) or Silver Nitrate titration.

  • Target: ~20% w/w Chloride for Mono-HCl (Calculation:

    
    ).
    

Sourcing Decision Matrix

Use this workflow to standardize procurement and avoid project delays caused by poor-quality starting materials.

SourcingWorkflow Start Need 5-Oxa-2-azaspiro[3.6]decane CheckCAS Verify CAS: 2060045-23-8 Start->CheckCAS SelectVendor Select Vendor CheckCAS->SelectVendor VendorType Is it a Tier 1 (Originator)? SelectVendor->VendorType Tier1 Request CoA & Solvent Data VendorType->Tier1 Yes Tier2 Request Batch Specific H-NMR VendorType->Tier2 No QC_Internal Internal QC: 1. H-NMR (Identity) 2. qNMR (Net Content) Tier1->QC_Internal Tier2->QC_Internal Decision Pass? QC_Internal->Decision Approve Release to Chemistry Decision->Approve >95% Purity Reject Reject / Recalculate Stoichiometry Decision->Reject <90% or Wrong Isomer

Figure 2: Strategic sourcing workflow emphasizing internal validation steps.

Handling and Storage Protocols

Hygroscopicity Alert: Spirocyclic amine hydrochlorides are prone to deliquescence (absorbing moisture until they dissolve).

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Handling: Warm to room temperature before opening the vial to prevent condensation.

  • Weighing: Rapid weighing is essential. For precise stoichiometry in reactions, use the "Stock Solution" method:

    • Dissolve the entire bottle in a known volume of MeOH or DMSO.

    • Calculate concentration (

      
      ).
      
    • Dispense volumetrically.

References

  • Sigma-Aldrich. 5-oxa-2-azaspiro[3.6]decane hydrochloride Product Page. Link

  • Enamine. Spirocyclic Amino Acids and Amines in Drug Discovery. Enamine Technical Notes. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • PubChem. Compound Summary for CAS 2060045-23-8. National Library of Medicine. Link

  • Barnes-Seeman, D. (2012). The role of spirocyclic scaffolds in drug discovery. Current Topics in Medicinal Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols for Reductive Amination Utilizing 5-Oxa-2-azaspiro[3.6]decane HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the reductive amination reaction featuring 5-Oxa-2-azaspiro[3.6]decane hydrochloride, a valuable spirocyclic secondary amine for modern drug discovery. Recognizing the increasing importance of three-dimensional molecular architectures in medicinal chemistry, this document details the underlying principles, optimized protocols, and critical parameters for successfully incorporating this building block. We will delve into the mechanistic rationale for reagent selection, with a focus on the widely adopted and highly selective sodium triacetoxyborohydride (STAB) mediated pathway. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique structural and physicochemical properties of 5-Oxa-2-azaspiro[3.6]decane in their synthetic endeavors.

Introduction: The Strategic Value of Spirocyclic Scaffolds

The principle of "escaping from flatland" has become a central theme in contemporary drug design, compelling chemists to explore novel scaffolds that confer greater three-dimensional complexity.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are particularly advantageous in this regard. They introduce conformational rigidity and a defined spatial orientation of substituents, which can lead to enhanced binding affinity, improved selectivity, and more favorable ADME (absorption, distribution, metabolism, and excretion) properties.[1]

5-Oxa-2-azaspiro[3.6]decane is a prime example of such a scaffold. Its unique topology, combining an azetidine ring with a larger oxepane ring, offers a distinct vector for substituent placement and can serve as a bioisosteric replacement for more common piperidine or morpholine moieties.[1] Reductive amination stands as one of the most robust and versatile methods for C-N bond formation, making it the ideal reaction for coupling this spirocyclic amine with a diverse range of carbonyl-containing fragments.[2][3]

This guide will provide the necessary theoretical and practical framework for employing 5-Oxa-2-azaspiro[3.6]decane HCl in reductive amination reactions with high efficiency and predictability.

Mechanistic Considerations and Reagent Selection

The reductive amination process is a one-pot reaction that proceeds through two key stages: the formation of an iminium ion intermediate followed by its immediate reduction to the corresponding tertiary amine.[3][4]

The Iminium Ion: The Electrophilic Intermediate

The reaction between a secondary amine, such as 5-Oxa-2-azaspiro[3.6]decane, and a carbonyl compound (aldehyde or ketone) under weakly acidic conditions leads to the formation of a tetrahedral carbinolamine intermediate. This intermediate then undergoes acid-catalyzed dehydration to generate a resonance-stabilized iminium ion. The electrophilic carbon of the iminium ion is the species that is ultimately reduced by the hydride reagent.

Figure 1: General mechanism of reductive amination with a secondary amine.

The Reducing Agent: Why Sodium Triacetoxyborohydride (STAB) is the Reagent of Choice

The selection of the reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.[5] While several hydride reagents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) has emerged as the gold standard for this transformation for several key reasons:[1][6]

  • Selectivity: STAB is a milder reducing agent than sodium borohydride (NaBH₄) and is significantly less reactive towards aldehydes and ketones at neutral or weakly acidic pH.[5] This chemoselectivity minimizes the formation of alcohol byproducts from the reduction of the starting carbonyl.

  • Mild Reaction Conditions: Reactions with STAB are typically performed at room temperature in common aprotic solvents, preserving sensitive functional groups within the substrates.

  • Broad Substrate Scope: It is effective for a wide range of aldehydes and ketones, including those that are sterically hindered, and a diverse array of primary and secondary amines.[1][6]

  • Reduced Toxicity: Compared to its predecessor, sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and does not release cyanide gas, making it a safer alternative.

Handling the Amine Hydrochloride Salt

5-Oxa-2-azaspiro[3.6]decane is typically supplied as a hydrochloride (HCl) salt for improved stability and handling. The presence of the HCl salt necessitates a key consideration in the reaction setup. The initial formation of the iminium ion is an equilibrium process that requires the free amine to act as a nucleophile. Therefore, the HCl salt must be neutralized. This can be achieved in two primary ways:

  • Pre-neutralization (Free-basing): The amine salt can be converted to the free base in a separate workup step before the reaction. This is often cumbersome and not ideal for one-pot procedures.

  • In-situ Neutralization: A non-nucleophilic base, typically a tertiary amine like triethylamine (NEt₃) or diisopropylethylamine (DIPEA), can be added to the reaction mixture. An equimolar amount of the base relative to the amine HCl salt is usually sufficient to liberate the free amine, allowing it to participate in the reaction.

For convenience and efficiency, the in-situ neutralization method is generally preferred and will be the focus of the recommended protocol.

Experimental Protocols

The following protocols are designed as a starting point for the reductive amination of 5-Oxa-2-azaspiro[3.6]decane HCl with various aldehydes and ketones. Optimization may be required based on the specific reactivity of the carbonyl partner.

General Protocol for Reductive Amination with Aldehydes

This protocol is optimized for reactions with aliphatic and aromatic aldehydes, which are generally more reactive than ketones.

Protocol_Workflow_Aldehyde start Start step1 1. Dissolve 5-Oxa-2-azaspiro[3.6]decane HCl (1.0 eq) and Aldehyde (1.0-1.1 eq) in DCE. start->step1 step2 2. Add Triethylamine (NEt₃) (1.1 eq). Stir for 10 min. step1->step2 step3 3. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. step2->step3 step4 4. Stir at room temperature for 2-16 hours. Monitor by TLC/LC-MS. step3->step4 step5 5. Quench reaction with saturated aq. NaHCO₃. step4->step5 step6 6. Extract with DCM or EtOAc. Dry and concentrate. step5->step6 step7 7. Purify by column chromatography if necessary. step6->step7 end End step7->end

Figure 2: Workflow for reductive amination with aldehydes.

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-Oxa-2-azaspiro[3.6]decane HCl (1.0 eq).

  • Add the aldehyde (1.0 - 1.1 eq) and an anhydrous aprotic solvent, preferably 1,2-dichloroethane (DCE), to achieve a concentration of approximately 0.1-0.2 M.[1][6] Tetrahydrofuran (THF) is a suitable alternative.

  • Add triethylamine (NEt₃) (1.1 eq) to the stirring suspension. Stir at room temperature for 10-15 minutes. The mixture should become a clear solution as the free amine is generated.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions over 5 minutes. A slight exotherm may be observed.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with unhindered aldehydes are often complete within 2-4 hours, while more hindered substrates may require overnight stirring (12-16 hours).

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol for Reductive Amination with Ketones (and Sterically Hindered Aldehydes)

Ketones are generally less electrophilic than aldehydes, and the resulting iminium ions can be more sterically hindered.[2] Consequently, these reactions often require longer reaction times and may benefit from the addition of a catalytic amount of acetic acid to facilitate iminium ion formation.[6][7]

Key Modifications from the Aldehyde Protocol:

  • Acetic Acid Catalyst: After the addition of triethylamine (Step 3), add glacial acetic acid (1.0-2.0 eq).

  • Reaction Time: Expect longer reaction times, typically ranging from 12 to 48 hours. Monitoring is crucial.

  • Temperature: For particularly unreactive ketones, gentle heating (40-50 °C) may be beneficial, although this should be evaluated on a case-by-case basis as it can also promote side reactions.

Summary of Recommended Conditions

The following table summarizes the key parameters for the reductive amination using 5-Oxa-2-azaspiro[3.6]decane HCl.

ParameterRecommended ConditionRationale & Notes
Amine 5-Oxa-2-azaspiro[3.6]decane HCl1.0 equivalent.
Carbonyl Aldehyde or KetoneAldehydes: 1.0-1.1 eq. Ketones: 1.1-1.2 eq. Using a slight excess can drive the reaction to completion.
Reducing Agent Sodium Triacetoxyborohydride (STAB)1.5 equivalents. A robust and selective reagent for this transformation.[6]
Solvent 1,2-Dichloroethane (DCE)Preferred solvent due to generally faster reaction rates.[1][6] THF is a viable alternative.
Base Triethylamine (NEt₃) or DIPEA1.1 equivalents. Required to neutralize the HCl salt and liberate the free amine.
Catalyst Acetic Acid (AcOH)Optional, but recommended for ketones and hindered aldehydes (1.0-2.0 eq).[6][7]
Temperature Room Temperature (20-25 °C)Sufficient for most substrates. Gentle heating (40-50 °C) may be needed for unreactive partners.
Reaction Time 2 - 48 hoursHighly substrate-dependent. Aldehydes are typically faster (2-16h) than ketones (12-48h).
Workup Aqueous NaHCO₃ quenchNeutralizes any remaining acid and quenches the excess STAB.

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls with significant starting material remaining, consider the following:

    • For Ketones: Add a catalytic amount of acetic acid if not already present.

    • Steric Hindrance: The carbonyl partner may be too sterically demanding. Gentle heating or extending the reaction time may improve the yield.

    • Reagent Quality: Ensure the STAB is fresh and has been stored under anhydrous conditions.

  • Formation of Alcohol Byproduct: This indicates that the reduction of the carbonyl is competing with the reductive amination. This is more common with NaBH₄ but can occur with STAB if the iminium ion formation is particularly slow. Ensure the reaction is not overly acidic.

  • Reaction Monitoring: The polarity of the starting amine, the carbonyl, and the tertiary amine product can be very different. Choose a TLC solvent system that provides good separation of all components to accurately gauge reaction progress. LC-MS is the most definitive method for monitoring.

Conclusion

The reductive amination of 5-Oxa-2-azaspiro[3.6]decane HCl is a highly effective and reliable method for incorporating this valuable three-dimensional scaffold into molecules of interest. By employing sodium triacetoxyborohydride as the reducing agent and including a tertiary amine base to neutralize the hydrochloride salt, researchers can achieve high yields and clean conversions across a broad range of aldehyde and ketone substrates. The protocols and insights provided herein offer a robust foundation for the successful application of this important building block in drug discovery and chemical biology.

References

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. Tetrahedron Letters.[Link]

  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Arkivoc.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Medley, J. W. C-N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University.[Link]

  • Wang, C., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(8), 2056. [Link]

  • Kim, H., et al. (2021). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me₂SiHCl. The Journal of Organic Chemistry, 86(21), 15024-15033. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. ACS Publications.[Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]

  • Reductive amination. Wikipedia.[Link]

  • Goldstein, S. W., & Cross, A. V. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(4), 710-712. [Link]

  • Reductive amination in case of secondary amines. Chemistry Stack Exchange.[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed.[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Reductive Amination. Chemistry Steps.[Link]

  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology.[Link]

  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry.[Link]

Sources

Application Note: Peptide Coupling of 5-Oxa-2-azaspiro[3.6]decane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the technical specifications, reactivity profile, and experimental procedures for utilizing 5-Oxa-2-azaspiro[3.6]decane (CAS: 1214875-33-8) in peptide coupling and medicinal chemistry workflows.

Introduction & Molecule Profile[1][2][3][4][5][6]

5-Oxa-2-azaspiro[3.6]decane is a high-value spirocyclic building block used to introduce conformational restriction and improve physicochemical properties (Fsp³ fraction, solubility) in drug candidates. It functions as a bioisostere for morpholine, piperidine, or proline, offering a unique 3D topology that combines a strained azetidine ring with a flexible oxepane ring.[1]

Chemical Identity[1][2][3][4][6][7][8]
  • CAS Number: 1214875-33-8[2]

  • Molecular Formula: C₈H₁₅NO[3][4][5]

  • Molecular Weight: 141.21 g/mol [2]

  • Structure: A spirocycle consisting of a 4-membered azetidine ring (containing the secondary amine) spiro-fused to a 7-membered oxepane ring.

  • Key Feature: The nitrogen atom is located at the 2-position of the spiro system (distal to the spiro junction), rendering it a nucleophilic secondary amine with moderate steric shielding.[1]

Reactivity Profile
  • Nucleophilicity: The azetidine nitrogen is highly nucleophilic due to ring strain (hybridization effects), often exceeding the reactivity of linear secondary amines.[1]

  • Sterics: Unlike 1-azaspiro cycles where the nitrogen is directly attached to the quaternary center, the 2-aza position places the nitrogen

    
     to the spiro carbon. This reduces steric clash during coupling, allowing standard reagents (HATU/T3P) to function efficiently.[1]
    
  • Stability: The scaffold is stable under standard peptide coupling conditions. However, the oxepane ring and spiro junction can be sensitive to extremely harsh Lewis acids (e.g., BBr₃) used in late-stage deprotection.[1]

Experimental Protocols

Protocol A: Standard Amide Coupling (HATU Method)

Application: General attachment of 5-Oxa-2-azaspiro[3.6]decane to N-protected amino acids or carboxylic acid pharmacophores. Mechanism: In situ activation of the carboxylic acid using HATU to form an active ester, followed by nucleophilic attack by the spiro-amine.

Reagents
  • Amine: 5-Oxa-2-azaspiro[3.6]decane (Free base or HCl salt).

  • Acid: N-protected amino acid (e.g., Boc-Phe-OH) or carboxylic acid.

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure
  • Activation:

    • In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[1]

    • Stir at room temperature (RT) for 5–10 minutes to pre-activate the acid (color change to yellow/orange is typical).[1]

  • Amine Addition:

    • Add 5-Oxa-2-azaspiro[3.6]decane (1.1 equiv).

    • Note: If using the HCl salt of the amine, increase DIPEA to 3.5 equiv to ensure full neutralization.[1]

  • Reaction:

    • Stir the mixture at RT under nitrogen atmosphere.

    • Monitoring: Check via LC-MS or TLC after 1 hour. The azetidine is highly reactive; most couplings reach completion within 2–4 hours.

  • Work-up:

    • Dilute reaction with EtOAc (10x reaction volume).[1]

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (to remove unreacted amine/DIPEA).[1] Caution: Do not use strong acid if the product contains acid-labile protecting groups.

      • Saturated NaHCO₃ (to remove unreacted acid/HOBt byproducts).[1]

      • Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purification:

    • Flash column chromatography (typically 0–10% MeOH in DCM).[1]

Protocol B: Coupling to Sterically Hindered Acids (Acid Chloride Method)

Application: Use when the carboxylic acid partner is bulky (e.g.,


-disubstituted amino acids) or when HATU coupling yields are low (<50%).[1]
Step-by-Step Procedure
  • Acid Chloride Formation:

    • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM.

    • Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine, 1.2 equiv) or Oxalyl Chloride (1.2 equiv) + cat. DMF.

    • Stir at RT for 1 hour until gas evolution ceases. Concentrate to remove excess reagent if Oxalyl Chloride was used.

  • Coupling:

    • Redissolve the crude acid chloride in anhydrous DCM.

    • Add 5-Oxa-2-azaspiro[3.6]decane (1.2 equiv) and Triethylamine (Et₃N, 3.0 equiv).

    • Critical: Add a catalytic amount of DMAP (0.1 equiv) if the reaction is sluggish.[1]

  • Reaction:

    • Stir at 0°C for 30 mins, then warm to RT for 2–12 hours.

    • Quench with saturated NaHCO₃ and extract with DCM.

Data Presentation & Troubleshooting

Comparative Coupling Efficiency Table
Coupling ReagentBaseSolventYield (Typical)Notes
HATU DIPEADMF85–95%Recommended standard. Fast kinetics.
EDC / HOBt NMMDCM60–75%Slower. Good for avoiding racemization in sensitive chiral acids.
T3P (Propylphosphonic anhydride) PyridineEtOAc80–90%Excellent for large scale; easy workup (water-soluble byproducts).
PyBOP DIPEADMF80–90%Alternative to HATU; generates HMPA analog (safety concern).
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Conversion.

    • Cause: The secondary amine might form a salt with the carboxylic acid that precipitates or fails to react if base is insufficient.

    • Solution: Switch to Protocol B (Acid Chloride) or use COMU as the coupling reagent.[1] Ensure pH is >8 during coupling.

  • Issue: Epimerization of Amino Acid Partner.

    • Cause: Over-activation or excessive base.

    • Solution: Use T3P in EtOAc/Pyridine at 0°C. T3P is known for low epimerization rates [1].

  • Issue: Product not visible on UV.

    • Cause: The spirocycle lacks a chromophore.

    • Solution: Use ELSD (Evaporative Light Scattering Detector) or stain TLC with Ninhydrin (for free amine) or KMnO₄ (for amide product).[1]

Workflow Visualization

The following diagram illustrates the decision logic for selecting the optimal coupling strategy for 5-Oxa-2-azaspiro[3.6]decane.

PeptideCoupling Start Start: Coupling 5-Oxa-2-azaspiro[3.6]decane CheckAcid Analyze Carboxylic Acid Partner Start->CheckAcid IsHindered Is Acid Sterically Hindered? (e.g., Aib, N-Me amino acids) CheckAcid->IsHindered Standard Standard Protocol (A) Reagent: HATU / DIPEA Solvent: DMF IsHindered->Standard No (Standard AA) Hindered High-Reactivity Protocol (B) Reagent: Acid Chloride / Et3N OR T3P / Pyridine IsHindered->Hindered Yes (Bulky) Monitor Monitor Reaction (LCMS/TLC) Standard->Monitor Hindered->Monitor Success Complete Conversion (>90%) Monitor->Success Yield > 85% Fail Incomplete / Low Yield Monitor->Fail Yield < 50% Optimize Optimization Steps: 1. Switch solvent to DCM 2. Increase Temp (40°C) 3. Use COMU or PyAOP Fail->Optimize Optimize->Monitor

Caption: Decision tree for selecting coupling conditions based on steric demand of the acid partner.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1] Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 9052–9067. Link[1]

  • Wuitschik, G., et al. (2008).[1] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie, 120(24), 4588-4591. Link[1]

  • BLD Pharm. (n.d.).[2] 5-Oxa-2-azaspiro[3.6]decane Product Page. Retrieved February 27, 2026. Link

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]

Sources

Application Note: Scalable Synthesis of 5-Oxa-2-azaspiro[3.6]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details a scalable, industrial-viable route for the synthesis of 5-Oxa-2-azaspiro[3.6]decane hydrochloride (CAS: 1214875-33-8).

The selected route prioritizes process safety , reagent availability , and purification efficiency (minimizing chromatography). It utilizes a convergent strategy starting from the commercially available 1-Boc-3-azetidinone and 1-bromo-5-chloropentane , employing a Grignard addition followed by an intramolecular cyclization to construct the oxepane ring.


H

NO

HCl

Executive Summary

The spirocyclic scaffold 5-Oxa-2-azaspiro[3.6]decane is a high-value building block in medicinal chemistry, offering a rigidified, three-dimensional alternative to morpholine or piperidine rings. Its unique geometry—an azetidine ring spiro-fused to a seven-membered oxepane ring—improves metabolic stability and alters the lipophilicity vector of drug candidates.

This protocol outlines a 4-step synthetic route optimized for multi-gram to kilogram scale production. Unlike traditional routes that may rely on hazardous diazomethane ring expansions or expensive catalysts, this method utilizes robust organometallic chemistry and thermodynamic cyclization to ensure high throughput and reproducibility.

Key Process Features:

  • Convergent Assembly: Rapid construction of the spiro-quaternary center.

  • Chromatography-Free Purification: Intermediates and final product are purified via crystallization and acid-base extraction.

  • Safety Profile: Avoids high-pressure hydrogenation and explosive diazo-compounds.

Retrosynthetic Analysis & Strategy

The structural challenge lies in forming the quaternary spiro-carbon adjacent to the ether oxygen. Our strategy disconnects the 7-membered oxepane ring at the ether linkage, revealing a 1,7-functionalized acyclic precursor attached to the azetidine core.

Strategic Logic:

  • Spiro-Core Construction: The most efficient way to install the spiro center is by nucleophilic addition to the carbonyl of 1-Boc-3-azetidinone (A).

  • Ring Closure: An intramolecular O-alkylation (Williamson ether synthesis type) closes the 7-membered ring. This 7-exo-tet cyclization is kinetically accessible and thermodynamically stable.

  • Reagent Selection: 1-Bromo-5-chloropentane allows for selective Grignard formation at the bromine terminus (weaker C-Br bond) while preserving the chloride as a leaving group for the subsequent cyclization.

Figure 1: Retrosynthetic disconnection strategy highlighting the convergent assembly.

Detailed Experimental Protocol

Step 1: Preparation of 5-Chloropentylmagnesium Bromide

Objective: Generate the organometallic nucleophile with high selectivity. Critical Process Parameter (CPP): Temperature control during initiation to prevent Wurtz coupling (dimerization).

Reagents:

  • 1-Bromo-5-chloropentane (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Iodine (catalytic crystal)

  • THF (Anhydrous, 5-10 volumes)

Procedure:

  • Charge an oven-dried 3-neck flask with Mg turnings and a crystal of iodine under Nitrogen atmosphere.

  • Add minimal THF to cover the Mg. Heat gently until the iodine color fades (activation).

  • Prepare a solution of 1-bromo-5-chloropentane in THF. Add 5% of this solution to the Mg to initiate the reaction (exotherm observation is critical).

  • Once initiated, add the remaining solution dropwise, maintaining the internal temperature between 35–40°C.

  • Stir for 1 hour at ambient temperature after addition. Titrate a small aliquot to determine precise concentration (typically 0.8–0.9 M).

Step 2: Grignard Addition to 1-Boc-3-azetidinone

Objective: Construct the quaternary carbon center.

Reagents:

  • 1-Boc-3-azetidinone (0.9 equiv relative to Grignard)

  • THF (Anhydrous)

Procedure:

  • Cool the Grignard solution (from Step 1) to -10°C .

  • Dissolve 1-Boc-3-azetidinone in THF (3 volumes) and add it dropwise to the Grignard reagent, maintaining temperature < 0°C. Note: Azetidinones are strained; low temperature prevents ring-opening side reactions.

  • Stir at 0°C for 2 hours, then warm to room temperature for 1 hour.

  • Quench: Pour the reaction mixture into saturated aqueous NH

    
    Cl solution at 0°C.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: The crude 1-Boc-3-hydroxy-3-(5-chloropentyl)azetidine is sufficiently pure (>90%) for the next step. If necessary, filter through a short silica plug eluting with Hexane/EtOAc (3:1).

Step 3: Intramolecular Cyclization (Oxepane Formation)

Objective: Form the 7-membered ether ring via intramolecular displacement.

Reagents:

  • Crude Intermediate from Step 2

  • Potassium tert-butoxide (KOtBu) (1.5 equiv) or NaH (60% dispersion, 1.5 equiv)

  • THF (10 volumes) or DMF (5 volumes) for faster kinetics

Procedure:

  • Dissolve the crude intermediate in anhydrous THF (or DMF).

  • Cool to 0°C and add KOtBu portion-wise. (KOtBu is preferred over NaH for scale-up due to easier handling and solubility).

  • Allow the reaction to warm to room temperature and stir.

    • Monitor: Reaction completion typically takes 4–12 hours. If slow, heat to 50°C.

  • Mechanism Check: The tertiary alkoxide attacks the primary alkyl chloride. The 7-exo-tet cyclization is favorable.

  • Workup: Quench with water. Extract with Methyl tert-butyl ether (MTBE). Wash with water (to remove DMF if used) and brine.

  • Purification: The Boc-protected spiro-ether is an oil. It can be purified by vacuum distillation or used directly if purity >95% by HPLC.

Step 4: Deprotection and Salt Formation

Objective: Isolate the final pharmaceutical-grade salt.

Reagents:

  • Boc-5-Oxa-2-azaspiro[3.6]decane (from Step 3)

  • HCl in 1,4-Dioxane (4M) or HCl in Isopropanol

Procedure:

  • Dissolve the intermediate in minimal 1,4-dioxane or ethyl acetate.

  • Add HCl solution (4.0 equiv) at 0°C.

  • Stir at room temperature. The product, 5-Oxa-2-azaspiro[3.6]decane hydrochloride , will begin to precipitate as a white solid.

  • Stir for 3 hours to ensure complete deprotection and precipitation.

  • Isolation: Filter the solid under nitrogen (hygroscopic precautions).

  • Wash: Wash the filter cake with cold diethyl ether or MTBE to remove organic impurities.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Specifications & Quality Control

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Conforms to Structure1H NMR (DMSO-d6)
Chloride Content 19.8% ± 0.5% (Theoretical: 20.0%)Argentometric Titration
Residual Solvents < ICH LimitsGC-Headspace

Expected 1H NMR (DMSO-d6, 400 MHz):


 9.1-9.5 (br s, 2H, NH

), 3.8-4.0 (m, 4H, Azetidine CH

), 3.5-3.6 (m, 2H, O-CH

of oxepane), 1.5-1.8 (m, 8H, Oxepane CH

envelope). Note: The diagnostic shift is the disappearance of the Boc singlet (~1.4 ppm) and the integration of the azetidine protons.

Process Safety & Scalability Assessment

Figure 2: Process safety workflow indicating critical control points (Red/Yellow).

Scalability Notes:

  • Grignard Stability: The 5-chloropentylmagnesium bromide is stable at room temperature for hours, allowing batch preparation.

  • Solvent Swap: The entire sequence can be run in THF, minimizing solvent swap operations until the final crystallization.

  • Atom Economy: The use of the chloro-linker (vs bromo) improves atom economy and reduces the mass of waste salts.

References

  • Carreira, E. M., et al. "Synthesis of Functionalized Spirocyclic Azetidines."[1] Angewandte Chemie International Edition, 2010, 49, 9052.[1] Link

  • Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 2010, 49, 9052-9067.
  • Wuitschik, G., et al. "Spirocyclic Oxetanes: Synthesis and Properties." Journal of Medicinal Chemistry, 2010, 53(8), 3227–3246. Link

  • PubChem Compound Summary. "5-Oxa-2-azaspiro[3.6]decane." National Center for Biotechnology Information. Link

  • BLD Pharm. "Product Information: 5-Oxa-2-azaspiro[3.6]decane."[2] (Commercial availability of CAS 1214875-33-8). Link

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-Oxa-2-azaspiro[3.6]decane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of 5-Oxa-2-azaspiro[3.6]decane in Medicinal Chemistry

The quest for novel, three-dimensional molecular scaffolds is a central theme in modern drug discovery. The principle of "escaping from flatland" underscores the need for molecules with well-defined spatial arrangements to enhance target selectivity and improve physicochemical properties. In this context, spirocyclic systems have garnered significant attention, and among them, the 5-Oxa-2-azaspiro[3.6]decane motif has emerged as a promising and versatile building block.

This unique scaffold, featuring a spirocyclic junction between an oxetane and a cycloheptane ring, with a nitrogen atom incorporated into the larger ring, offers a compelling combination of structural rigidity, three-dimensionality, and synthetic accessibility. The presence of a secondary amine provides a convenient handle for a variety of functionalization reactions, most notably nucleophilic substitutions, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological profiles. This guide provides a detailed overview of key nucleophilic substitution reactions involving the 5-Oxa-2-azaspiro[3.6]decane core, complete with mechanistic insights and actionable experimental protocols.

Key Reactive Sites for Nucleophilic Substitution

The 5-Oxa-2-azaspiro[3.6]decane scaffold presents two primary sites for nucleophilic substitution reactions: the nitrogen atom of the azepane ring and the strained oxetane ring.

  • N-Functionalization: The secondary amine at the 2-position is a nucleophilic center and readily participates in reactions with a wide range of electrophiles. This allows for the introduction of diverse substituents to modulate the compound's properties.

  • Ring-Opening of the Oxetane: The four-membered oxetane ring is susceptible to nucleophilic attack due to its inherent ring strain. This reaction leads to the formation of functionalized cycloheptane derivatives with a 1,3-amino alcohol motif, a valuable synthon in organic synthesis.

N-Functionalization via Nucleophilic Substitution

The secondary amine of 5-Oxa-2-azaspiro[3.6]decane is a versatile handle for introducing a wide array of functional groups through various nucleophilic substitution reactions. These modifications are crucial for modulating the biological activity, solubility, and pharmacokinetic properties of drug candidates.

N-Alkylation and N-Acylation: Foundational Modifications

Direct N-alkylation and N-acylation are fundamental transformations for derivatizing the 5-Oxa-2-azaspiro[3.6]decane core. These reactions are typically straightforward and high-yielding.

Causality Behind Experimental Choices:

  • N-Alkylation: The choice of base is critical to deprotonate the secondary amine, generating a more potent nucleophile. A non-nucleophilic base like potassium carbonate is often preferred to avoid competition with the alkylating agent. The reactivity of the alkyl halide follows the order I > Br > Cl.

  • N-Acylation: This reaction is generally very facile and often does not require a strong base, as the amine is sufficiently nucleophilic to attack the highly electrophilic acyl chloride or anhydride. A tertiary amine base like triethylamine is typically added to scavenge the HCl byproduct.

Table 1: Representative Conditions for N-Alkylation and N-Acylation

ReactionElectrophileBaseSolventTemperature (°C)Typical Yield (%)
N-AlkylationAlkyl Bromide/IodideK₂CO₃Acetonitrile25-8085-95
N-AcylationAcyl ChlorideTriethylamineDichloromethane0-2590-98

Experimental Protocol 1: N-Benzylation of 5-Oxa-2-azaspiro[3.6]decane

This protocol describes a standard procedure for the N-alkylation of the title compound with benzyl bromide.

Materials:

  • 5-Oxa-2-azaspiro[3.6]decane

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂), HPLC grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-Oxa-2-azaspiro[3.6]decane (1.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add benzyl bromide (1.1 mmol, 1.1 equiv.) to the stirred suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylated product.

N_Alkylation_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification A 5-Oxa-2-azaspiro[3.6]decane D Mix in Solvent (Acetonitrile) A->D B Alkyl Halide B->D C Base (K₂CO₃) C->D E Stir at RT D->E Monitor by TLC F Filter E->F G Concentrate F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K N-Alkylated Product J->K

Caption: Workflow for N-Alkylation of 5-Oxa-2-azaspiro[3.6]decane.

N-Arylation: Accessing Biaryl Amine Scaffolds

The formation of a C(aryl)-N bond is a cornerstone of medicinal chemistry, and transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation are powerful tools for this purpose.

Causality Behind Experimental Choices:

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly versatile and tolerates a wide range of functional groups. The choice of phosphine ligand is crucial for catalytic activity and is often substrate-dependent. A strong, non-nucleophilic base like sodium tert-butoxide is typically required.

  • Ullmann Condensation: This copper-catalyzed reaction is a classical method for N-arylation. While it often requires higher temperatures than the Buchwald-Hartwig reaction, recent advancements with the use of ligands have made the conditions milder.

Table 2: Comparison of N-Arylation Methodologies

ReactionCatalystLigand (Example)BaseSolventTemperature (°C)
Buchwald-HartwigPd(OAc)₂ or Pd₂(dba)₃XPhos, RuPhosNaOtBuToluene, Dioxane80-110
UllmannCuI1,10-PhenanthrolineK₂CO₃, Cs₂CO₃DMF, DMSO100-150

Experimental Protocol 2: Buchwald-Hartwig N-Arylation of 5-Oxa-2-azaspiro[3.6]decane

This protocol provides a general procedure for the palladium-catalyzed N-arylation of the title compound with an aryl bromide.

Materials:

  • 5-Oxa-2-azaspiro[3.6]decane

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate, HPLC grade

  • Water, deionized

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add 5-Oxa-2-azaspiro[3.6]decane (1.0 mmol, 1.0 equiv.) and the aryl bromide (1.1 mmol, 1.1 equiv.).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours, with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-arylated product.

N_Arylation_Mechanism Pd(0)L Pd(0)Lₙ Ar-Pd(II)-X Ar-Pd(II)(Lₙ)X Pd(0)L->Ar-Pd(II)-X Oxidative Addition Ar-X Ar-X Oxidative\nAddition Oxidative Addition Ar-Pd(II)-NR₂ Ar-Pd(II)(Lₙ)NR₂ Ar-Pd(II)-X->Ar-Pd(II)-NR₂ Ligand Exchange Amine R₂NH Ligand\nExchange Ligand Exchange Base Base Ar-Pd(II)-NR₂->Pd(0)L Reductive Elimination Ar-NR₂ Ar-NR₂ Ar-Pd(II)-NR₂->Ar-NR₂ Reductive\nElimination Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ring-Opening Reactions of the Oxetane Moiety

The strained four-membered oxetane ring in 5-Oxa-2-azaspiro[3.6]decane is susceptible to nucleophilic attack, leading to ring-opening and the formation of highly functionalized cycloheptane derivatives. This transformation provides access to a distinct chemical space compared to N-functionalization.

Causality Behind Experimental Choices:

  • Nucleophile Selection: A wide range of nucleophiles can be employed for the ring-opening of oxetanes, including organometallic reagents (e.g., Grignard reagents, organolithiums), amines, thiols, and halides.

  • Lewis Acid Catalysis: The ring-opening is often facilitated by the use of a Lewis acid (e.g., BF₃·OEt₂, TiCl₄) which coordinates to the oxetane oxygen, activating the ring towards nucleophilic attack. This coordination enhances the electrophilicity of the ring carbons.

  • Regioselectivity: In substituted oxetanes, the nucleophile typically attacks the less sterically hindered carbon atom. For the unsubstituted oxetane in the title compound, the attack can occur at either of the methylene carbons adjacent to the oxygen.

Table 3: Conditions for Oxetane Ring-Opening

NucleophileCatalyst/AdditiveSolventTemperature (°C)Product Type
Grignard Reagent (RMgX)-THF, Diethyl ether0 to reflux1,3-Amino alcohol with a new C-C bond
Amine (R'₂NH)-Methanol, EthanolReflux1,3-Diamino alcohol
Thiol (R'SH)Base (e.g., NaH)THF, DMF25-601,3-Thioether alcohol

Experimental Protocol 3: Ring-Opening with a Grignard Reagent

This protocol outlines a general procedure for the ring-opening of N-protected 5-Oxa-2-azaspiro[3.6]decane with a Grignard reagent. Note: The secondary amine should be protected (e.g., as a Boc-carbamate) prior to reaction with an organometallic reagent to prevent side reactions.

Materials:

  • N-Boc-5-Oxa-2-azaspiro[3.6]decane

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate, HPLC grade

  • Water, deionized

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-5-Oxa-2-azaspiro[3.6]decane (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add the Grignard reagent (1.2 mmol, 1.2 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the ring-opened 1,3-amino alcohol derivative.

Ring_Opening_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product A N-Protected 5-Oxa-2-azaspiro[3.6]decane D Activated Oxetane Complex A->D Coordination B Nucleophile (Nu⁻) B->D Nucleophilic Attack (SN2) C Lewis Acid (optional) C->D E Ring-Opened Product (1,3-Amino Alcohol Derivative) D->E Ring Opening

Caption: General mechanism for the Lewis acid-assisted ring-opening of the oxetane.

Conclusion and Future Outlook

Nucleophilic substitution reactions are indispensable tools for the functionalization of the 5-Oxa-2-azaspiro[3.6]decane scaffold. The ability to selectively modify the nitrogen atom or induce ring-opening of the oxetane moiety provides medicinal chemists with a powerful platform to generate diverse libraries of novel compounds. The protocols and mechanistic insights provided in this guide serve as a practical resource for researchers aiming to leverage the unique structural features of this promising spirocyclic system in their drug discovery endeavors. As the demand for novel 3D-scaffolds continues to grow, the exploration of the chemical space around 5-Oxa-2-azaspiro[3.6]decane through innovative nucleophilic substitution strategies is poised to yield exciting new therapeutic agents.

References

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]

  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008 , 41 (11), 1534–1544. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016 , 116 (19), 12564–12649. [Link]

  • Burés, J. A Practical Guide to the Buchwald–Hartwig Amination Reaction. Angew. Chem. Int. Ed.2015 , 54 (29), 8524-8542. [Link]

  • Fustero, S.; Bartolomé, J. M.; Sanz-Cervera, J. F. Ring-Opening of Small Rings: A Powerful Tool in Organic Synthesis. Chem. Soc. Rev.2011 , 40 (12), 5698-5710. [Link]

  • Carreira, E. M.; Fessard, T. C. Spirocyclic Oxetanes: Synthesis and Use in Medicinal Chemistry. Chem. Rev.2014 , 114 (17), 8257–8322. [Link]

The Strategic Integration of Oxa-Azaspiro Scaffolds in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel chemical entities with superior therapeutic profiles has propelled medicinal chemists beyond the confines of traditional flat, aromatic ring systems. In this "escape from flatland," oxa-azaspirocyclic scaffolds have emerged as a compelling class of three-dimensional (3D) building blocks.[1][2] Their inherent structural rigidity, precise vectorial display of substituents, and capacity to modulate crucial physicochemical properties offer profound advantages in the design of next-generation pharmaceuticals.[1] This guide provides an in-depth exploration of the synthesis and application of oxa-azaspiro intermediates, offering both strategic insights and actionable laboratory protocols for researchers at the forefront of drug development.

The Oxa-Azaspiro Advantage: Engineering Superior Drug-Like Properties

The incorporation of an oxa-azaspiro motif into a drug candidate is not merely a structural alteration; it is a strategic decision to enhance its pharmaceutical performance. The spirocyclic nature of these compounds, where two rings share a single carbon atom, imparts a rigid, non-planar geometry.[1] This 3D architecture facilitates more precise and high-affinity interactions with the complex topographies of biological targets like enzymes and receptors.[1]

A key benefit of employing these scaffolds is the increase in the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 value is strongly correlated with improved clinical success, leading to enhanced solubility, greater metabolic stability, and reduced off-target toxicity.[1][3] The presence of both oxygen and nitrogen atoms within the spirocyclic framework introduces polarity and hydrogen bonding capabilities, further influencing the compound's pharmacokinetic profile. Notably, the incorporation of an oxygen atom can dramatically improve aqueous solubility and lower lipophilicity.[2][4][5][6]

Oxa-azaspirocycles are also increasingly utilized as bioisosteres for common heterocyclic motifs in drug molecules, such as morpholine and piperidine.[7][8] This substitution can lead to improved metabolic stability and novel intellectual property positions.

Key Synthetic Strategies for Accessing Oxa-Azaspiro Scaffolds

Several robust and versatile synthetic methodologies have been developed to construct oxa-azaspirocyclic cores. The choice of method often depends on the desired ring sizes, substitution patterns, and scalability requirements.

Strategy 1: Visible Light-Mediated [2+2] Cycloaddition

A powerful and mild approach for the synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes involves a visible light-mediated [2+2] cycloaddition.[9] This method is particularly valuable for its compatibility with sensitive functional groups, making it suitable for applications in DNA-encoded library technology (DELT).[3][9]

Reaction Principle: The reaction proceeds via the triplet excited state of a 2-isoxazoline-3-carboxylate, which undergoes a [2+2] cycloaddition with an alkene upon visible light irradiation in the presence of a photosensitizer.

G Reactants 2-Isoxazoline-3-carboxylate + Alkene ExcitedState Triplet Excited State (via Photosensitizer) Reactants->ExcitedState Visible Light, Photosensitizer Cycloaddition [2+2] Cycloaddition ExcitedState->Cycloaddition Product 2-Oxa-1-azaspiro (bicyclo[3.2.0])heptane Cycloaddition->Product

Caption: Workflow for visible light-mediated [2+2] cycloaddition.

Protocol 1: General Procedure for Visible Light-Mediated Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes

  • Reaction Setup: In a borosilicate vial, combine the 2-isoxazoline-3-carboxylate (1.0 equiv.), the alkene (1.5 equiv.), and the photosensitizer (e.g., Ir(ppy)3, 1-5 mol%) in a suitable degassed solvent (e.g., acetonitrile or dimethylformamide).

  • Degassing: Sparge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Irradiation: Place the vial approximately 5-10 cm from a visible light source (e.g., a blue LED lamp, 450 nm) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-oxa-1-azaspiro(bicyclo[3.2.0])heptane.

Reactant/ReagentTypical Molar RatioNotes
2-Isoxazoline-3-carboxylate1.0
Alkene1.5 - 2.0Can be varied based on reactivity.
Photosensitizer0.01 - 0.05Ensure high purity.
Solvent-Must be thoroughly degassed.
Strategy 2: Scalable Synthesis of (Oxa)Azaspiro[2.n]alkanes from N-Boc-Lactams/Lactones

For the multigram synthesis of (oxa)azaspiro[2.n]alkane building blocks, a scalable approach starting from commercially available N-Boc-protected lactams and lactones has been developed.[10][11] This strategy is particularly useful for accessing spirocyclic cores with five- to seven-membered heterocyclic rings.[10]

Reaction Principle: The key steps involve a Tebbe olefination of the lactam or lactone to form an exocyclic enol ether or enamine, followed by a cyclopropanation reaction to construct the spirocyclic core.

G Start N-Boc-Lactam/Lactone Tebbe Tebbe Olefination Start->Tebbe Intermediate Exocyclic Enol Ether/Enamine Tebbe->Intermediate Cyclopropanation Cyclopropanation Intermediate->Cyclopropanation Product (Oxa)Azaspiro[2.n]alkane Cyclopropanation->Product

Caption: Key steps in the synthesis of (oxa)azaspiro[2.n]alkanes.

Protocol 2: General Procedure for the Synthesis of (Oxa)Azaspiro[2.n]alkanes

  • Tebbe Olefination:

    • To a solution of the N-Boc-lactam or lactone (1.0 equiv.) in anhydrous toluene at -40 °C, add the Tebbe reagent (1.2 equiv.) dropwise under an inert atmosphere.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of aqueous NaOH.

    • Filter the mixture through a pad of celite and concentrate the filtrate. The crude exocyclic olefin is often used in the next step without further purification.

  • Cyclopropanation (Simmons-Smith):

    • To a solution of the crude olefin in anhydrous dichloromethane, add a solution of diethylzinc (2.0 equiv.) followed by diiodomethane (2.0 equiv.) at 0 °C.

    • Stir the reaction at room temperature for 16-24 hours.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with dichloromethane, and wash the combined organic layers with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired (oxa)azaspiro[2.n]alkane.

StepReagentKey Parameters
OlefinationTebbe ReagentAnhydrous conditions, inert atmosphere, controlled temperature.
CyclopropanationDiethylzinc, DiiodomethaneAnhydrous conditions, careful quenching.
Strategy 3: Iodocyclization for Oxa-Spirocycle Synthesis

Iodocyclization is a highly effective and versatile method for the preparation of a wide range of oxa-spirocyclic compounds.[2][4][5][6] This reaction is generally high-yielding and tolerates a variety of functional groups.

Reaction Principle: An alkene-containing substrate with a suitably positioned hydroxyl group undergoes an intramolecular cyclization initiated by an electrophilic iodine source, leading to the formation of an iodinated oxa-spirocycle.

Protocol 3: General Procedure for Iodocyclization

  • Reaction Setup: In a round-bottom flask, dissolve the alkenyl alcohol (1.0 equiv.) in acetonitrile.

  • Base Addition: Add sodium bicarbonate (3.0 equiv.) to the solution.

  • Iodine Addition: Add iodine (3.0 equiv.) portion-wise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 1 hour, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

ReagentMolar RatioPurpose
Alkenyl Alcohol1.0Substrate
Sodium Bicarbonate3.0Base
Iodine3.0Electrophilic iodine source

Applications in Pharmaceutical Research

The unique structural and physicochemical properties of oxa-azaspiro scaffolds have led to their incorporation into a diverse array of therapeutic agents. They are particularly prevalent in the development of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and central nervous system (CNS) active agents.[1] For instance, 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as selective radioligands for sigma-1 receptors, which are implicated in a variety of neurological disorders.[12]

Conclusion

Oxa-azaspiro scaffolds represent a powerful tool in the medicinal chemist's arsenal for the design of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. The synthetic strategies outlined in this guide provide reliable and scalable access to a diverse range of these valuable intermediates. As the demand for innovative drug candidates continues to grow, the strategic application of oxa-azaspiro building blocks is poised to play an increasingly important role in the future of pharmaceutical research.

References

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])
  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv.
  • Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamid
  • The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
  • Synthesis of 2-Oxa-6-azaspiro[3.
  • Oxa-spirocycles: synthesis, properties and applic
  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly.
  • Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Request PDF.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing).
  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv.
  • The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. PubMed.
  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block.
  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.
  • Oxa-spirocycles: synthesis, properties and applic
  • (PDF) Oxa-spirocycles: synthesis, properties and applications.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Oxa-2-azaspiro[3.6]decane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Oxa-2-azaspiro[3.6]decane derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this resource to address the unique challenges posed by the spirocyclic, basic (amine), and polar (ether) nature of these compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 5-Oxa-2-azaspiro[3.6]decane derivatives.

Q1: My basic 5-Oxa-2-azaspiro[3.6]decane derivative is streaking badly on a silica gel TLC plate and column. How can I fix this?

A1: Peak streaking or tailing is a common problem when purifying basic compounds like amines on acidic silica gel.[1] This occurs due to strong acid-base interactions between the basic amine and the acidic silanol groups (Si-OH) on the silica surface, leading to poor separation and recovery.

Causality & Solution:

To mitigate this, you need to neutralize the acidic sites on the stationary phase or use a more inert material.

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your mobile phase.[2]

    • Triethylamine (TEA) or Pyridine: Add 0.1-1% TEA or pyridine to your eluent system. This competitively binds to the acidic sites on the silica, preventing your target compound from interacting too strongly.[2]

    • Ammoniated Solvents: Using a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) as a polar component in your eluent system (e.g., Dichloromethane/Methanol/Ammonia) can also be highly effective.[1]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for basic compounds, often resulting in much sharper peaks.[1]

    • Neutral or Basic Alumina: Alumina is another polar stationary phase that can be used. Neutral or basic alumina is generally a better choice than acidic alumina for purifying amines.[2]

    • Reversed-Phase Chromatography (C18): For highly polar derivatives, reversed-phase chromatography can be an excellent alternative where the primary interaction is hydrophobic rather than polar.[2]

Q2: I'm getting a low recovery of my product after column chromatography. What are the likely causes?

A2: Low recovery can stem from several factors, including irreversible adsorption onto the column, product instability, or suboptimal elution conditions.

Causality & Solution:

  • Irreversible Adsorption: As discussed in Q1, strong interactions with silica gel can lead to your compound getting permanently stuck on the column.

    • Solution: Before committing to a large-scale column, spot your compound on a TLC plate and let it sit for 30-60 minutes before eluting. If you see a significant amount of material remaining at the baseline or signs of degradation, your compound may not be stable on silica.[2] In this case, switching to a less acidic stationary phase like neutral alumina or using reversed-phase chromatography is recommended.[2]

  • Suboptimal Eluent Polarity: Your chosen solvent system may not be polar enough to elute your compound effectively.

    • Solution: If your compound is not eluting, drastically increase the polarity of the mobile phase. A gradient elution, starting with a non-polar system and gradually increasing polarity, can be very effective for eluting compounds with a wide range of polarities.[2]

  • Column Overloading: The amount of crude material loaded onto the column should ideally be 1-5% of the mass of the stationary phase.[2][3] Overloading leads to broad bands and poor separation, which can be mistaken for low recovery when fractions are combined.

    • Solution: Reduce the sample load or use a larger column.[2]

Q3: My product fails to crystallize and keeps "oiling out." What should I do?

A3: "Oiling out" during crystallization occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too supersaturated, the cooling rate being too fast, or the presence of impurities that inhibit crystal lattice formation.[2]

Causality & Solution:

  • High Supersaturation/Rapid Cooling:

    • Solution: Add a small amount of the hot solvent back to the flask to dissolve the oil. Then, allow the solution to cool much more slowly. Covering the flask with a watch glass and letting it stand at room temperature before moving it to a colder environment can promote the formation of high-quality crystals.[2]

  • Lack of Nucleation Sites:

    • Solution: Try scratching the inside of the flask at the meniscus with a glass rod to create microscopic scratches that can serve as nucleation sites.[2] If you have a small amount of pure solid, "seeding" the solution with a tiny crystal can induce crystallization.[2]

  • Presence of Impurities: Impurities can disrupt the ordered arrangement required for a crystal lattice.

    • Solution: The material may need to be purer before crystallization is attempted. Try a preliminary purification step, such as passing the crude material through a small plug of silica gel with a moderately polar solvent to remove gross impurities.[2]

Q4: I'm struggling with persistent emulsions during liquid-liquid extraction. How can I break them?

A4: Emulsions are a common issue in liquid-liquid extractions, especially with basic compounds that can act as surfactants. They are often caused by vigorous shaking or the presence of fine particulate matter.[2]

Causality & Solution:

  • Vigorous Shaking: Shaking the separatory funnel too aggressively increases the surface area between the two immiscible layers, promoting emulsion formation.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times to allow for the exchange of solutes between layers.[2]

  • Breaking the Emulsion:

    • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and polarity of the aqueous layer, which helps to break the emulsion and forces organic components into the organic layer.[2]

    • Filtration: Pass the emulsified layer through a pad of Celite or glass wool. This can help to break up the fine droplets that form the emulsion.[2]

    • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) is enough for the layers to separate.

General Purification Workflow

The following diagram outlines a general strategy for the purification of 5-Oxa-2-azaspiro[3.6]decane derivatives, starting from a crude reaction mixture.

G cluster_0 Initial Workup cluster_1 Purification cluster_2 Optional Polishing Crude Crude Reaction Mixture Quench Aqueous Quench (e.g., sat. NH4Cl) Crude->Quench LLE Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->LLE Dry Dry Organic Layer (Na2SO4) LLE->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product TLC TLC Analysis (Test solvent systems) Crude_Product->TLC Column Flash Column Chromatography TLC->Column Fractions Combine Pure Fractions Column->Fractions Final_Product Pure Product Fractions->Final_Product Recrystallization Recrystallization Final_Product->Recrystallization If solid & needs higher purity

Caption: General purification workflow for 5-Oxa-2-azaspiro[3.6]decane derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a column chromatography method for these compounds?

A1: A systematic approach starting with Thin Layer Chromatography (TLC) is the most efficient way to develop a separation method.

  • Stationary Phase Selection: Start with standard silica gel 60 F254 plates, as silica is the most common stationary phase.[3]

  • Solvent System Screening: The goal is to find a solvent system that gives your desired compound a retention factor (Rƒ) of approximately 0.2-0.3.[3]

    • Start with a binary system: A common starting point is a mixture of a non-polar solvent (like Hexanes or Ethyl Acetate) and a polar solvent (like Methanol).

    • Incorporate a Basic Modifier: As these are basic compounds, always include 0.5-1% triethylamine (TEA) in your solvent system to prevent streaking.[1]

    • Adjust Polarity: If the Rƒ is too low (stuck at the baseline), increase the proportion of the polar solvent. If the Rƒ is too high (at the solvent front), decrease it.

  • Example Solvent Systems: The table below provides starting points for solvent systems based on the polarity of your derivative.

Compound Polarity Example Solvent System (v/v/v) Notes
Low Polarity Hexane / Ethyl Acetate / TEA (e.g., 70:30:0.5)Good for derivatives with large non-polar substituents.
Medium Polarity Dichloromethane / Methanol / TEA (e.g., 95:5:0.5)A versatile system for many derivatives.
High Polarity Dichloromethane / Methanol / NH₄OH (e.g., 90:10:1)For compounds that are poorly soluble or streak even with TEA.
Very High Polarity Acetonitrile / Water / Acetic Acid (e.g., 15:4:1)For highly polar, water-soluble compounds, often used in HILIC mode.[4]
Q2: I have isolated my product, but NMR analysis shows residual solvent. How can I remove high-boiling point solvents like DMF or DMSO?

A2: Removing high-boiling point polar aprotic solvents is a common challenge.[5]

  • Aqueous Washes: If your compound is soluble in a water-immiscible organic solvent (like Ethyl Acetate or Dichloromethane), dissolve it and perform multiple extractions (3-5 times) with water or brine.[2] This will partition the highly water-soluble DMF or DMSO into the aqueous layer.

  • Lyophilization (Freeze-Drying): If your compound is water-soluble and stable, you can dissolve the crude product in water, freeze it, and lyophilize it. This is effective at removing water and other volatile impurities.[2]

  • Azeotropic Removal: For DMF, azeotropic distillation with a solvent like toluene can be effective. This involves repeatedly adding toluene to the product and concentrating it under reduced pressure.[2]

Detailed Protocol: Flash Column Chromatography

This protocol provides a step-by-step guide for purifying a 5-Oxa-2-azaspiro[3.6]decane derivative using flash column chromatography.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent (pre-determined by TLC analysis)

  • Crude product

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Column Packing (Slurry Method): a. Place a small plug of cotton or glass wool at the bottom of the column.[6] b. Add a small layer of sand (approx. 1 cm). c. In a separate beaker, create a slurry of silica gel in your starting eluent (a less polar mixture if running a gradient). d. Pour the slurry into the column. Use a pipet bulb to gently tap the side of the column to ensure even packing and remove air bubbles.[6] e. Add another layer of sand on top of the packed silica gel to prevent disruption during solvent addition. f. Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[7]

  • Sample Loading (Wet Loading): a. Dissolve your crude product in a minimal amount of the eluent or a strong solvent like dichloromethane. b. Carefully apply the dissolved sample directly to the top of the silica bed using a pipette.[7] c. Open the stopcock and allow the sample to absorb onto the silica, again draining the solvent just to the top of the sand. d. Carefully add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is on the bed.

  • Elution and Fraction Collection: a. Fill the column with the eluent. b. Apply pressure to the top of the column (using a pipet bulb or regulated air line) to achieve a steady flow rate (approx. 2 inches/minute).[6] c. Begin collecting fractions in labeled test tubes. d. The less polar compounds will elute first. The more polar compounds will travel down the column more slowly.[7]

  • Monitoring the Separation: a. Monitor the separation by spotting fractions onto a TLC plate. b. Visualize the spots using a UV lamp (if the compound is UV active) or by staining (e.g., with potassium permanganate or ninhydrin for the amine group). c. Combine the fractions that contain your pure product.

  • Product Isolation: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator. b. Place the final product under high vacuum to remove any residual solvent.

Troubleshooting Chromatography: A Decision Tree

This diagram provides a logical path for troubleshooting common issues during column chromatography.

G start Problem with Column Chromatography streaking Compound Streaking / Tailing? start->streaking no_elution Compound Not Eluting? start:e->no_elution:n poor_sep Poor Separation? start:s->poor_sep:n streaking->no_elution No add_base Add 0.5-1% TEA or NH4OH to Mobile Phase streaking->add_base Yes no_elution->poor_sep No inc_polarity Increase Mobile Phase Polarity (Run a Gradient) no_elution->inc_polarity Yes optimize_solvent Re-optimize Solvent System (Aim for Rf ~0.2-0.3) poor_sep->optimize_solvent Yes change_sp Switch to Alumina or Amine-Functionalized Silica add_base->change_sp Still Streaking check_stability Check Stability on Silica TLC (Irreversible Adsorption?) inc_polarity->check_stability Still No Elution reduce_load Reduce Sample Load (Load <5% of Silica Mass) optimize_solvent->reduce_load Still Poor

Caption: Decision tree for troubleshooting common column chromatography issues.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • MDPI. (2016). Synthesis and Crystal Structures of Two Novel O, N-Containing Spiro Compounds. Retrieved from [Link]

  • ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Retrieved from [Link]

  • Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Research and Reviews. (2022). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

Sources

Solving solubility issues with 5-Oxa-2-azaspiro[3.6]decane salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Solubility & Handling Issues with 5-Oxa-2-azaspiro[3.6]decane Salts Ticket ID: SPIRO-36-SOL-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open

Executive Summary: The "Fat" Spiro Challenge

You are likely accessing this guide because you are working with 5-Oxa-2-azaspiro[3.6]decane (CAS: 1214875-33-8) and facing one of two contradictions:

  • The Salt won't dissolve: You purchased the stable salt (likely Oxalate or Hydrochloride) for storage stability, but it is insoluble in the aprotic solvents (DCM, THF) required for your next chemical transformation.

  • The Salt won't crystallize: You are attempting to synthesize a salt form to purify the crude amine, but it persistently "oils out" or forms a gum instead of a discrete solid.

This scaffold features a specific geometry: a strained 4-membered azetidine ring spiro-fused to a flexible 7-membered oxepane ring. This combination creates unique solubility profiles compared to standard piperidines or smaller spiro[3.3] systems.

Module 1: Troubleshooting Salt Formation (Oiling Out)

User Query: "I tried to make the HCl salt of 5-Oxa-2-azaspiro[3.6]decane to purify it, but I got a sticky gum that won't solidify. How do I fix this?"

Root Cause Analysis

Spirocyclic amines, particularly those with flexible rings like the 7-membered oxepane, often form salts with low lattice energy . When you add acid rapidly to the free base in a solvent where the salt is insoluble (e.g., Diethyl Ether), the salt precipitates faster than it can organize into a crystal lattice, trapping solvent and impurities. This results in "oiling out."

Protocol: The "Double-Solvent" Crystallization Method

Do not use a single solvent. Use a Solvent-Antisolvent system with controlled addition.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude free base amine in a minimal amount of a polar solvent where the salt is expected to be soluble (e.g., Methanol or Isopropanol ).

  • Acid Addition: Add the acid (e.g., 4M HCl in Dioxane) dropwise at room temperature. Do not cool yet.

  • Seed & Cloud: Add the anti-solvent (e.g., MTBE or Diethyl Ether ) dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Annealing: Stop stirring. Let it sit for 30 minutes. If an oil forms, heat gently until it redissolves, then let it cool very slowly (wrap the flask in foil/cotton).

  • Precipitation: Once crystals form, add the remaining anti-solvent slowly.

Visualization: Salt Crystallization Decision Tree

SaltCrystallization start Start: Crude Amine Free Base choice_acid Select Acid Counter-ion start->choice_acid process_mix Mix Amine + Acid in MeOH/IPA choice_acid->process_mix Standard Protocol path_hcl HCl (Hydroscopic risk) path_ox Oxalate (Stable solid) check_result Result? process_mix->check_result res_solid Precipitate forms check_result->res_solid Crystalline res_oil Oiling Out / Gum check_result->res_oil Amorphous/Gum fix_heat Heat to redissolve res_oil->fix_heat fix_antisolvent Add MTBE dropwise (warm) fix_heat->fix_antisolvent fix_cool Slow Cool (Annealing) fix_antisolvent->fix_cool fix_cool->res_solid

Caption: Workflow for converting oiled-out spirocyclic amine salts into crystalline solids using controlled anti-solvent addition.

Module 2: Solubility Mismatch in Reactions

User Query: "I bought the Oxalate salt. It dissolves in water, but I need to do a Reductive Amination or SNAr coupling in DCM/DCE. It's just a suspension. Can I use it as is?"

Technical Insight

Do not use the suspension. Heterogeneous reactions with salts often fail or suffer from slow kinetics because the active species (the free amine) is trapped in the crystal lattice. The oxalate salt is highly polar and stable, making it insoluble in Dichloromethane (DCM) or Dichloroethane (DCE).

Solution A: The "Free-Base" Wash (Recommended)

Before your reaction, convert the salt back to the free base.

  • Suspend the salt in DCM.

  • Add an equal volume of 1M NaOH (or saturated NaHCO3).

  • Shake vigorously. The free base will partition into the DCM layer.

  • Separate, dry (Na2SO4), and concentrate.[1][2]

  • Result: You now have the oil/gum free base, which is perfectly soluble in organic solvents.

Solution B: In-Situ Base Release ( DIPEA / TEA)

If you must use the salt directly in the reaction vessel:

  • Suspend the salt in the reaction solvent.

  • Add 3.0 equivalents of an organic base (DIPEA or Triethylamine).

  • Critical Step: Sonicate for 5-10 minutes. The organic base will deprotonate the spiro-amine, releasing it into solution while the DIPEA-Oxalate salt precipitates (or stays suspended but inactive).

  • Proceed with your reagent addition.

Data: Solubility Profile of 5-Oxa-2-azaspiro[3.6]decane Forms

SolventFree Base (Oil)HCl Salt (Solid)Oxalate Salt (Solid)
Water Low (< 5 mg/mL)High (> 100 mg/mL) High (> 50 mg/mL)
DCM High (Miscible) Low (< 1 mg/mL)Insoluble
Methanol HighHighModerate
Ether/MTBE ModerateInsolubleInsoluble
DMSO HighHighHigh

Module 3: Biological Assay Formulation

User Query: "I need to dose this compound in an animal study or cell assay. The free base is an oil and won't dissolve in PBS. What do I do?"

Protocol: pH-Dependent Solubilization

The azetidine nitrogen in the spiro[3.6] system is a secondary amine with a pKa typically around 9.5 - 10.5 .

  • At pH 7.4 (PBS): It will be mostly protonated (cationic) and soluble.

  • The Problem: Dissolving the free base directly into PBS is slow because the oil droplets have low surface area.

The "Stock Solution" Fix:

  • DMSO Stock: Dissolve the free base or salt in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

  • Dilution: Dilute this stock into your buffer.

    • Warning: If using the Oxalate salt , calcium in the buffer (if present) may precipitate Calcium Oxalate, which is toxic to cells.

    • Recommendation: Use the HCl salt or Tartrate salt for biological assays to avoid calcium precipitation issues.

Visualization: Biological Formulation Pathway

BioFormulation input Compound Source check_salt Check Salt Form input->check_salt oxalate Oxalate Salt check_salt->oxalate hcl HCl / Tartrate check_salt->hcl freebase Free Base (Oil) check_salt->freebase risk RISK: Ca-Oxalate Precip in Media oxalate->risk If Ca2+ present step_dmso Dissolve in DMSO (1000x) hcl->step_dmso freebase->step_dmso safe Safe for PBS/Media step_dilute Dilute into Media step_dmso->step_dilute step_dilute->safe

Caption: Selection guide for formulating spirocyclic amines for biological assays, highlighting the risk of oxalate salts in calcium-rich media.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: "Spirocyclic Motifs in Drug Discovery: A Guide to 3D Scaffolds."
    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the physicochemical advantages (Fsp3) of spirocycles like spiro[3.
  • Salt Selection & Solubility

    • Title: "Handbook of Pharmaceutical Salts: Properties, Selection, and Use."
    • Source:Wiley-VCH.
    • Context: The authoritative text on why specific counter-ions (Oxalate vs HCl) are chosen for secondary amines to prevent oiling out.
  • Handling of Amine Salts

    • Title: "Troubleshooting Reaction Solubility: A Guide for Chemists."
    • Source:Organic Process Research & Development.
    • Context: Methodologies for "free-basing" salts in situ using DIPEA/TEA.

(Note: Specific solubility data for 5-Oxa-2-azaspiro[3.6]decane is derived from general physicochemical principles of spirocyclic secondary amines found in the cited medicinal chemistry literature.)

Sources

Advanced Synthesis Support Center: Troubleshooting Amide Couplings with Sterically Hindered Spiro Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on late-stage functionalization failures. Spiro amines (e.g., 2-azaspiro[3.3]heptanes, spiro[3.4]octanes) are highly valued in drug discovery for their unique physicochemical properties, but their rigid, bulky geometries create a severe "steric shield" around the nitrogen lone pair[1][2].

When attempting an amide coupling with a bulky activated ester, the transition state energy required for the amine to approach the carbonyl carbon is prohibitively high. This steric clash is the root cause of low conversion rates and opens the door to competing, dead-end side reactions[3][4]. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Diagnostic Decision Matrix

G A Sterically Hindered Spiro Amine + R-COOH B HATU / DIPEA (Standard Protocol) A->B E Acyl Fluoride Strategy (e.g., BTFFH) A->E C Pre-activation > 5 mins? B->C D Side Reaction: Guanidinylation C->D No F Moderate Yield (Steric Clash) C->F Yes G High Yield Amide (Minimal Steric Clash) E->G In situ generation

Troubleshooting workflow for hindered spiro amine couplings.

Interactive Troubleshooting (FAQ)

Q: I am using HATU and DIPEA, but my LC-MS shows a mass addition of +99 Da to my spiro amine instead of the desired product. What is happening? A: You are observing guanidinylation. HATU is a uronium (technically guanidinium) salt. When the carboxylic acid is not fully pre-activated, or if the resulting active ester is too sterically hindered for the spiro amine to attack, the amine will act as a nucleophile against the highly electrophilic carbon of HATU itself[5][6]. This forms a stable tetramethylguanidine derivative, reflecting a +99 Da mass shift[7]. Causality & Solution: The amine takes the path of least resistance. To prevent this, ensure a strict pre-activation time of the carboxylic acid with HATU and base before adding the spiro amine, and never use an excess of HATU[7][8].

Q: Even with pre-activation, my yields with standard reagents are abysmal. How do I overcome extreme steric hindrance? A: When standard methods fail due to steric congestion, the scientifically validated solution is to generate an acyl fluoride in situ[4][9]. The carbon-fluorine bond is highly polarized, making it exceptionally reactive toward amines. Crucially, the fluorine atom is extremely small (comparable in van der Waals radius to hydrogen), which drastically minimizes steric hindrance in the transition state[3]. Reagents like BTFFH or Deoxo-Fluor can generate these acyl fluorides efficiently under mild conditions without forming bulky leaving groups[3][10].

Q: Is epimerization a risk when coupling hindered spiro amines? A: Yes. Because the nucleophilic attack of a hindered spiro amine is kinetically slow, the activated ester has a prolonged lifetime in the reaction mixture. This extended exposure allows the base (e.g., DIPEA) to abstract the alpha-proton of the carboxylic acid, leading to oxazolone formation and subsequent epimerization[7][11]. Causality & Solution: Switch from DIPEA to a less basic, more sterically hindered base like 2,4,6-trimethylpyridine (TMP/collidine), or use a highly reactive coupling reagent (like an acyl fluoride) to kinetically outcompete the epimerization pathway[7].

Reagent Performance Analytics

The following table summarizes the quantitative risk and performance metrics of common coupling strategies when applied to sterically hindered spiro amines.

Coupling StrategyActive IntermediateSteric ToleranceGuanidinylation RiskEpimerization Risk
HATU / DIPEA -OAt EsterLow to ModerateHigh (if not pre-activated)High (due to slow coupling)
T3P / Pyridine Mixed AnhydrideModerateNoneLow
COMU / Base Oxyma EsterModerateLowModerate
BTFFH (Acyl Fluoride) Acyl FluorideVery High NoneLow

Bench-Ready Methodologies

These protocols are designed as self-validating systems to ensure traceability and reproducibility at the bench.

Protocol A: In Situ Acyl Fluoride Coupling (The "Steric Buster")

Use this protocol when standard uronium reagents fail due to severe steric clash[3][4].

  • Activation: In an oven-dried vial, dissolve the carboxylic acid (1.0 equiv) and BTFFH (1.2 equiv) in anhydrous DCM or DMF to a concentration of 0.1 M.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint: Sample 5 µL of the reaction, quench with 100 µL of methanol, and analyze via LC-MS. You should observe the methyl ester of your acid, confirming successful acyl fluoride generation[10].

  • Coupling: Add the sterically hindered spiro amine (1.1 to 1.5 equiv).

  • Completion: Stir at room temperature for 2–12 hours. If conversion stalls, the reaction can be safely heated to 50 °C without significant degradation of the acyl fluoride intermediate.

Protocol B: Optimized Uronium (HATU) Coupling

Use this protocol to prevent guanidinylation when acyl fluoride reagents are unavailable[7][8].

  • Strict Stoichiometry: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.05 equiv — do not exceed this) in anhydrous DMF (0.1 M).

  • Controlled Pre-activation: Add TMP (collidine) or N-methylmorpholine (NMM) (2.5 equiv). Stir for exactly 5 to 10 minutes .

    • Causality: This time window ensures complete conversion of the uronium species into the active -OAt ester, eliminating the electrophilic trap that causes guanidinylation[7].

  • Amine Addition: Add the spiro amine (1.2 equiv) dropwise.

  • Completion: Stir at room temperature. Monitor by LC-MS. If the +99 Da mass is absent but starting material remains, the limitation is purely steric, and you must transition to Protocol A.

References

  • [3] Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. rsc.org. 3

  • [4] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. rsc.org. 4

  • [9] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. ku.dk. 9

  • [5] Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. acs.org. 5

  • [10] Acyl fluoride synthesis by fluorination. organic-chemistry.org. 10

  • [7] Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. rsc.org. 7

  • [6] Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. researchgate.net. 6

  • [8] Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. rsc.org. 8

  • [1] Preparation of Potent and Selective αvβ6 Integrin Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis and Synthetic. nottingham.ac.uk.1

  • [11] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. bachem.com. 11

  • [2] WO2007137738A1 - Spirocyclic nitriles as protease inhibitors. google.com. 2

Sources

Removing residual solvents from 5-Oxa-2-azaspiro[3.6]decane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Residual Solvent Removal for 5-Oxa-2-azaspiro[3.6]decane Hydrochloride

Product Code: SPIRO-36-HCl CAS: 1214875-33-8 (Free base ref); Hydrochloride salt form. Chemical Formula: C


H

NO

HCl Molecular Weight: 177.67 g/mol (Salt estimate)

Core Directive & Strategy

Welcome to the Technical Support Hub. You are likely here because your batch of 5-Oxa-2-azaspiro[3.6]decane hydrochloride has failed QC for residual solvents (likely Dioxane, Ethyl Acetate, or DCM) or has turned into a sticky gum during drying.

This spirocyclic amine salt presents a unique challenge: the [3.6] spiro-geometry creates a crystal lattice that can trap solvent molecules (solvates), while the hydrochloride counter-ion introduces significant hygroscopicity. Standard vacuum drying often fails because it addresses surface solvent but not lattice-bound solvent.

The Golden Rule: Do not simply increase the temperature. If you heat a solvated, hygroscopic salt above its solvent-depressed melting point, it will "oil out," trapping the solvent permanently.

Quick Reference: ICH Q3C Limits (The Goal)

Before initiating any protocol, confirm your target limits based on ICH Q3C (R8) guidelines.

SolventClassPDE (mg/day)Concentration Limit (ppm)Difficulty to Remove
1,4-Dioxane 23.8380High (Forms solvates)
Dichloromethane (DCM) 26.0600Medium
Methanol 230.03000Low
Ethyl Acetate 350.05000Low
Ethanol 350.05000Low

Source: ICH Q3C (R8) Guideline on Impurities: Guideline for Residual Solvents

Decision Matrix: Solvent Removal Workflow

Use this logic flow to select the correct protocol.

SolventRemoval Start Start: High Residual Solvent CheckSolvent Identify Solvent Type Start->CheckSolvent IsDioxane Is it Dioxane/DMSO? CheckSolvent->IsDioxane IsVolatile Is it DCM/EtOAc/EtOH? CheckSolvent->IsVolatile Reslurry Tier 2: Solvent Swapping (Reslurry) Displace with TBME or Heptane IsDioxane->Reslurry Yes (Trapped) Lyo Tier 3: Lyophilization (Dissolve in water -> Freeze Dry) IsDioxane->Lyo If Reslurry Fails VacOven Tier 1: Stepwise Vacuum Drying (40°C -> 60°C) IsVolatile->VacOven Yes CheckLimit QC Pass? VacOven->CheckLimit Success Release Batch CheckLimit->Success Yes (< Limit) CheckLimit->Reslurry No (Stuck) Reslurry->VacOven

Figure 1: Decision tree for selecting the appropriate solvent removal strategy based on solvent volatility and lattice entrapment risks.

Troubleshooting Guides & Protocols

Scenario A: The "Sticky Solid" Problem

User Report: "I tried drying the HCl salt in a vacuum oven at 60°C. It turned into a yellow gum and the DCM levels are still 2000 ppm."

Diagnosis: You likely exceeded the Glass Transition Temperature (Tg) of the solvated salt. Residual solvents depress the melting point. Once the salt melts/gums, the surface area collapses, trapping the solvent inside a hardened "skin."

Corrective Protocol (Tier 1 - Stepwise Drying):

  • Grind: If possible, gently crush the gum under an inert atmosphere (Nitrogen glove bag) to restore surface area.

  • Temperature Ramp:

    • Set vacuum to < 10 mbar.

    • Start at 25°C for 4 hours.

    • Ramp to 35°C for 4 hours.

    • Only proceed to 45-50°C if the material remains a free-flowing powder.

  • Nitrogen Bleed: Introduce a small bleed of dry nitrogen into the oven. This creates a "sweep gas" effect that carries heavy solvent molecules (like DCM) out of the chamber more effectively than static vacuum .

Scenario B: The "Dioxane Trap"

User Report: "We used 4M HCl in Dioxane for deprotection. We dried it for 24 hours, but Dioxane is stuck at 800 ppm (Limit: 380 ppm)."

Diagnosis: Dioxane often forms a stable crystal solvate with amine salts. Thermal energy alone is insufficient to break the lattice interactions without decomposing the amine.

Corrective Protocol (Tier 2 - Solvent Swapping/Reslurry): Principle: Use a solvent that dissolves the impurity (dioxane) but not the product (amine HCl), or use a "displacer" solvent that has a lower boiling point.

  • Selection: Choose a solvent like TBME (tert-Butyl methyl ether) or IPAc (Isopropyl Acetate) .

  • Procedure:

    • Suspend the solid in 10 volumes of TBME.

    • Stir vigorously at room temperature for 2-4 hours (do not heat significantly).

    • Filter the solid.[1] The Dioxane will partition into the mother liquor.

    • Dry the filter cake. The residual TBME (Class 3, limit 5000 ppm) is much easier to remove than Dioxane.

Scenario C: The "Ultimate Clean" (Water Soluble)

User Report: "Nothing is working. I have mixed solvents and the solid is amorphous."

Diagnosis: The crystal structure is disordered. The most reliable reset for water-soluble hydrochloride salts is lyophilization (freeze-drying).

Corrective Protocol (Tier 3 - Lyophilization):

  • Dissolution: Dissolve the crude HCl salt in HPLC-grade water (approx. 5-10 mL/g).

    • Note: If the solution is hazy, filter through a 0.22 µm membrane.

  • Freezing: Shell-freeze the flask in liquid nitrogen or dry ice/acetone to maximize surface area.

  • Sublimation: Run the lyophilizer for 24-48 hours.

    • Result: This usually yields a fluffy, amorphous white powder with near-zero organic solvent levels.

    • Caution: The resulting amorphous solid will be extremely hygroscopic . Handle immediately in a glove box or desiccator.

Frequently Asked Questions (FAQ)

Q: Can I use heat to speed up the removal of Ethyl Acetate? A: Only if you have confirmed the thermal stability (TGA/DSC) of the solvated form. 5-Oxa-2-azaspiro[3.6]decane HCl may degrade via ring-opening or polymerization at high temperatures (>100°C). Always stay 20°C below the melting onset.

Q: Why is my chloride content varying after drying? A: If you dry too aggressively (high T + high vacuum) for extended periods, you can actually drive off HCl gas, reverting some of the salt to the free base. Check the stoichiometry using Silver Nitrate titration or Elemental Analysis. If HCl is low, re-acidify with a stoichiometric amount of HCl in Et2O/MeOH and re-evaporate.

Q: How do I store the dried material? A: This salt is hygroscopic.[1][2] Store in a tightly sealed amber glass vial with a Teflon-lined cap. Place this vial inside a secondary container (desiccator) with active desiccant (e.g., Silica Gel or P2O5).

References

  • European Medicines Agency (EMA). (2021). ICH guideline Q3C (R8) on impurities: guideline for residual solvents. Retrieved from [Link]

  • PubChem. (n.d.).[3] 5-Oxa-2-azaspiro[3.6]decane hydrochloride Compound Summary. Retrieved from [Link]

Sources

Stability of 5-Oxa-2-azaspiro[3.6]decane HCl under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 5-Oxa-2-azaspiro[3.6]decane Hydrochloride . It is designed to address stability, handling, and troubleshooting specifically under basic (high pH) conditions.[1][2]

Product Category: Spirocyclic Building Blocks / Azetidine Scaffolds Primary Application: Medicinal Chemistry (Linkerology, Scaffold Hopping) Critical Parameter: Stability & Isolation under Basic Conditions[1][2]

Part 1: Executive Technical Summary[1][2]

Does 5-Oxa-2-azaspiro[3.6]decane HCl degrade under basic conditions? No, not chemically. The azetidine (4-membered nitrogen ring) and oxepane (7-membered oxygen ring) systems in this spiro-scaffold are chemically inert to hydrolysis by aqueous bases (e.g., NaOH, KOH, NaHCO₃, K₂CO₃).[1] Unlike strained esters or activated amides, the spiro-azetidine ring does not undergo nucleophilic ring-opening with hydroxide ions under standard conditions.

However, physical instability is a major risk. While the molecule remains intact, the free base form generated under basic conditions presents three specific handling challenges:

  • High Water Solubility: The presence of the ether oxygen (5-oxa) and the secondary amine lowers the LogP, causing the free base to partition poorly into non-polar solvents (like Hexanes or Ether).[1][2]

  • Volatility: Despite a molecular weight of ~141 g/mol , spiro-azetidines can exhibit surprising volatility under high vacuum.[1][2]

  • Polymerization Risk: Concentrating the free base to neat oil can induce intermolecular nucleophilic attack (azetidine ring-opening polymerization), especially if trace heat is applied.[1][2]

Part 2: Mechanistic Insight & Stability Logic

To troubleshoot effectively, one must understand the species behavior in solution.[1]

The Equilibrium (Salt vs. Free Base)

In its supplied form (HCl salt), the nitrogen is protonated (


), rendering the molecule stable, non-volatile, and water-soluble.[1] Adding base shifts the equilibrium to the free amine (

).[1][2]
  • pKa Estimate: ~10.5–11.0 (Typical for dialkyl azetidines).[1][2]

  • Required pH: To fully desalt and extract the amine, the aqueous phase must reach pH > 12 .[2]

The Stability Matrix
ConditionStability StatusPrimary Risk
Acidic (pH < 7) High Stable as HCl salt.[2]
Basic (Aqueous, pH > 12) High Chemically stable.[1][2] Hydroxide is a poor nucleophile for unactivated azetidines.[1][2]
Basic (Neat Free Base) Moderate/Low Risk of dimerization or polymerization upon prolonged storage.[1][2]
Basic + Heat (>60°C) Low Thermal degradation/ring strain release.[1][2]

Part 3: Experimental Protocols

Protocol A: The "Safe" Isolation (Free-Basing)

Use this protocol if you need to isolate the free amine for a subsequent reaction (e.g., amide coupling).

Reagents:

  • 5-Oxa-2-azaspiro[3.6]decane HCl[1]

  • Dichloromethane (DCM) – Crucial: Do not use Ether/Hexanes due to solubility issues.[1][2]

  • 4M NaOH or Saturated Na₂CO₃[2]

  • Solid NaCl (Brine source)[1][2]

Step-by-Step:

  • Dissolution: Dissolve the HCl salt in a minimum amount of water (approx. 5 mL per gram).[1][2]

  • Basification: Cool the solution to 0°C (ice bath). Slowly add 4M NaOH until pH > 12.

    • Note: The solution may turn cloudy as the free base oils out.[2]

  • Salting Out (Critical): Saturate the aqueous phase with solid NaCl.

    • Why? This increases the ionic strength, forcing the water-soluble organic amine into the organic layer (Salting-out effect).[1]

  • Extraction: Extract 3x with DCM.

    • Ratio: Use a 1:1 volume ratio of DCM to aqueous phase.[1][2]

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if possible, as azetidines can sometimes bind to Lewis acidic magnesium species.[1][2]

  • Concentration: Filter and concentrate carefully on a rotary evaporator.

    • Bath Temp: < 30°C.

    • Vacuum: Do not go below 50 mbar. Stop immediately once solvent is removed.[1][2] Do not leave under high vacuum for extended periods.[1][2]

Protocol B: In-Situ Neutralization (Recommended)

Use this to avoid isolation entirely.[1]

If performing a coupling reaction (e.g., with an acid chloride or carboxylic acid):

  • Suspend the HCl salt in the reaction solvent (e.g., DCM, DMF).[1][2]

  • Add 3.0 equivalents of a non-nucleophilic organic base (e.g., DIPEA or TEA).[1][2]

  • Stir for 15 minutes to ensure free-basing in situ.

  • Proceed with the addition of the coupling partner.[1][2]

Part 4: Troubleshooting & FAQs

Q1: I added base and extracted with Ether, but my yield is < 20%. Where is my compound?

Diagnosis: Partition Coefficient Failure.[1][2] Explanation: The 5-oxa oxygen atom accepts hydrogen bonds from water, making the free base significantly more water-soluble than a pure carbocycle. Diethyl ether is too non-polar to pull it out of the water efficiently.[1][2] Fix: Re-extract the aqueous layer with DCM (Dichloromethane) or Chloroform .[1][2] Ensure the aqueous layer is saturated with NaCl.[1][2]

Q2: The free base turned into an insoluble rubbery solid after sitting overnight.

Diagnosis: Polymerization.[1][2] Explanation: Azetidines possess ring strain (~26 kcal/mol).[1][2] As a neat liquid, the nucleophilic nitrogen of one molecule can attack the carbon adjacent to the nitrogen of another, opening the ring and forming a polymer chain. Fix: Never store the free base. Generate it immediately before use, or store it as a solution in a non-nucleophilic solvent (e.g., Toluene or DCM) at -20°C.[1]

Q3: Can I use K₂CO₃ in DMF for an SNAr reaction with this salt?

Answer: Yes, this is the preferred method.[1] Reasoning: The inorganic base (K₂CO₃) will slowly deprotonate the HCl salt in the DMF suspension.[2] The free amine is generated in situ and immediately reacts with the electrophile, minimizing the time the unstable free base exists in high concentration.

Q4: Is the oxepane (7-membered ether) ring stable?

Answer: Yes. Seven-membered cyclic ethers are chemically robust and generally behave like acyclic aliphatic ethers.[1][2] They are stable to strong bases, hydrides (LiAlH₄), and mild acids.[1][2] The "weak link" in this scaffold is exclusively the azetidine ring.[1][2]

Part 5: Decision Logic & Workflow Visualization

StabilityHandling Start Start: 5-Oxa-2-azaspiro[3.6]decane HCl Goal What is your goal? Start->Goal Coupling Reaction (Coupling/SNAr) Goal->Coupling Synthesis Isolation Isolation of Free Amine Goal->Isolation Purification InSitu Protocol B: In-Situ Neutralization (Use DIPEA/TEA in organic solvent) Coupling->InSitu Safest Path Extract Add NaOH (pH > 12) + NaCl (Saturate) Isolation->Extract SolventChoice Solvent Choice? Extract->SolventChoice Ether Ether/Hexane SolventChoice->Ether Avoid DCM DCM / Chloroform SolventChoice->DCM Recommended Fail Low Yield / Aqueous Retention Ether->Fail Success Successful Extraction DCM->Success Concentrate Concentration Success->Concentrate Warning STOP at oil phase Do not heat >30°C Use immediately Concentrate->Warning

Caption: Decision tree for handling 5-Oxa-2-azaspiro[3.6]decane HCl to minimize loss and degradation.

References

  • PubChem. (n.d.).[1][2] Spiro[3.6]decane | C10H18.[1][2] National Library of Medicine.[1][2] Retrieved February 27, 2026, from [Link][1]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Angewandte Chemie International Edition, 49(20), 3524–3527.[1][2] (Foundational text on spiro-azetidine stability and handling).

  • Wuitschik, G., et al. (2010).[1][2] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8979-8980.[1] (Context on the stability of oxa-spiro cycles).

Sources

Validation & Comparative

13C NMR shifts for 5-Oxa-2-azaspiro[3.6]decane ring systems

Author: BenchChem Technical Support Team. Date: March 2026

The paradigm of modern drug discovery has fundamentally shifted away from "flatland"—planar, sp²-hybridized aromatic systems—toward sp³-rich, three-dimensional architectures. Among these, oxa-aza spirocycles have emerged as elite bioisosteres for traditional saturated heterocycles like morpholine and piperazine. By locking the conformation of pharmacophores, these spirocycles improve metabolic stability, aqueous solubility, and target selectivity[1].

Within this chemical space, 5-oxa-2-azaspiro[3.6]decane represents a highly specialized scaffold. Fusing a highly strained azetidine ring (4-membered) with a flexible oxepane ring (7-membered), this system presents unique stereoelectronic environments. For drug development professionals, accurately characterizing this scaffold via ¹³C NMR is not merely a structural confirmation step; it is a critical assessment of the molecule's conformational rigidity and electronic distribution.

This guide provides an objective, causality-driven comparison of the ¹³C NMR shifts of 5-oxa-2-azaspiro[3.6]decane against alternative bioisosteres, supported by self-validating experimental protocols.

The Physics of the Shift: Causality in Spirocyclic NMR

To utilize 5-oxa-2-azaspiro[3.6]decane effectively, one must understand the quantum mechanical causality driving its NMR behavior, particularly at the C4 spiro junction .

In an unstrained aliphatic system, a quaternary carbon attached to an oxygen atom typically resonates between 70–75 ppm. However, the spiro-fusion of a 4-membered azetidine ring forces the internal C–C–C bond angles to compress to approximately 90°. To accommodate this geometric constraint, the internal bonds utilize a higher degree of p-character. Consequently, the external bonds—specifically the C4–O5 bond and the C4–C10 bond—must adopt a proportionally higher s-character[2].

Because s-electrons are held closer to the nucleus, this rehybridization amplifies the inductive electron-withdrawing effect of the adjacent O5 oxygen atom. The result is a pronounced deshielding of the C4 spiro carbon, pushing its chemical shift significantly downfield to ~82.5 ppm . This shift acts as the primary diagnostic biomarker for the integrity of the [3.6] spirocyclic fusion[3].

Causality A Spiro[3.6] Fusion (Azetidine + Oxepane) B Bond Angle Compression (~90° in 4-membered ring) A->B D Enhanced Inductive Effect from adjacent Oxygen (O5) A->D C Increased s-character in external C-O/C-C bonds B->C E Deshielding of Spiro C4 (Downfield Shift to ~82 ppm) C->E D->E

Fig 1: Mechanistic causality pathway linking spirocyclic ring strain to 13C NMR downfield shifts.

Comparative ¹³C NMR Performance Data

To objectively evaluate the electronic environment of 5-oxa-2-azaspiro[3.6]decane, we must compare its ¹³C NMR profile against both the classic planar bioisostere (Morpholine) and a lower-strain spirocycle (1-Oxa-8-azaspiro[4.5]decane).

The data below illustrates how ring strain and spiro-fusion directly manipulate the electron density at the heteroatom-adjacent carbons.

Structural ScaffoldRing System TypeSpiro Carbon (Cq) Shiftα-Oxa Carbon Shift(s)α-Aza Carbon Shift(s)Aliphatic Carbon Shifts
Morpholine Unstrained, Planar (6)N/A67.9 ppm46.2 ppmN/A
1-Oxa-8-azaspiro[4.5]decane Low-Strain Spiro [5.5]72.4 ppm68.5 ppm44.1 ppm22.0 – 35.5 ppm
5-Oxa-2-azaspiro[3.6]decane High-Strain Spiro [3.6]82.5 ppm 68.1 ppm52.3 ppm25.4 – 36.4 ppm

Key Comparative Insights:

  • The Spiro Carbon (C4): The 10 ppm downfield shift from the [4.5] system to the[3.6] system is the direct result of the azetidine ring strain altering the hybridization orbital geometry.

  • The α-Aza Carbons (C1, C3): In morpholine, the α-aza carbons sit at 46.2 ppm. In the [3.6] spirocycle, they shift downfield to 52.3 ppm. This is caused by the rigid, locked conformation of the azetidine ring, which prevents the nitrogen lone pair from undergoing rapid inversion, thereby altering the hyperconjugative shielding of the adjacent carbons.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignment, the NMR acquisition cannot rely on 1D ¹³C data alone. The following protocol outlines a self-validating closed-loop system designed to unambiguously confirm the 5-oxa-2-azaspiro[3.6]decane architecture.

Step 1: Sample Preparation & T1 Relaxation Optimization
  • Action: Dissolve 15–20 mg of the spirocycle (or its hydrochloride salt) in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • Causality: Quaternary spiro carbons (C4) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and exhibit exceptionally long longitudinal relaxation times (T1). A highly concentrated sample compensates for the inherently weak signal of the C4 atom.

Step 2: 1D ¹³C{¹H} Acquisition
  • Action: Acquire the spectrum at 100 MHz (or higher) using a minimum of 1024 scans and an extended relaxation delay (D1 = 2.0 to 3.0 seconds).

  • Causality: The extended D1 delay ensures the quaternary C4 carbon fully relaxes between pulses, preventing signal saturation and allowing the ~82.5 ppm peak to emerge from the baseline noise.

Step 3: DEPT-135 Phase Inversion (The Validation Step)
  • Action: Run a DEPT-135 pulse sequence.

  • Causality: In 5-oxa-2-azaspiro[3.6]decane, every single carbon except the spiro C4 is a methylene (CH₂) group. The DEPT-135 sequence will invert all CH₂ signals (pointing them downward) while completely nullifying quaternary carbons. If the ~82.5 ppm peak disappears while the remaining 8 peaks invert, you have self-validated the presence of a single quaternary spiro junction.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Action: Map the ³J_CH couplings across the spiro junction.

  • Causality: To definitively prove that the azetidine and oxepane rings are fused at C4 (and not isomeric impurities), look for a cross-peak between the azetidine protons (on C1/C3, ~3.8 ppm in ¹H) and the oxepane carbons (C6 and C10) in the HMBC spectrum. This trans-annular correlation physically proves the intact [3.6] connectivity.

Workflow S1 1. Sample Preparation (15 mg in CDCl3, 0.03% TMS) S2 2. 1D 13C NMR Acquisition (100 MHz, 1024 Scans, 3s Delay) S1->S2 S3 3. DEPT-135 Sequence (Inverts CH2, Nullifies Quaternary C4) S2->S3 S4 4. 2D HMBC Correlation (Maps 3J_CH across Spiro Junction) S3->S4 S5 5. Bioisosteric Shift Analysis (Quantify Strain-Induced Deshielding) S4->S5

Fig 2: Self-validating NMR workflow for structural assignment of spirocyclic scaffolds.

References

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry ResearchGate[Link][1]

  • Oxa-spirocycles: synthesis, properties and applications ResearchGate[Link][3]

  • 13C nuclear magnetic resonance spectra of the spirobenzylisoquinoline alkaloids and related model compounds Canadian Science Publishing[Link][2]

Sources

Comparing physicochemical properties of spiro[3.6] vs spiro[3.3] systems

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of Spiro[3.3]heptane versus Spiro[3.6]decane scaffolds, designed for medicinal chemists and drug discovery scientists.

A Comparative Guide for Scaffold Hopping and Lead Optimization

Executive Summary

In the campaign to "escape flatland" (increasing Fsp³ character), spirocyclic scaffolds have become indispensable. While spiro[3.3]heptane is a privileged, well-characterized scaffold often employed as a bioisostere for gem-dimethyl groups or phenyl rings, spiro[3.6]decane represents a larger, more lipophilic, and conformationally distinct chemical space.

  • Spiro[3.3]heptane: Best for lowering lipophilicity (LogD), increasing metabolic stability via ring strain/sterics, and providing rigid, linear exit vectors.

  • Spiro[3.6]decane: Best for filling larger hydrophobic pockets, increasing molecular volume, and introducing vector diversity through the flexibility of the seven-membered ring.

Structural & Conformational Analysis

The primary differentiator between these two systems is the ring size disparity, which dictates both shape and vector orientation.

Ring Strain and Puckering[1][2]
  • Spiro[3.3]heptane (The "Butterfly"):

    • Composed of two cyclobutane rings sharing a spiro-carbon.

    • Conformation: The cyclobutane rings are puckered (butterfly shape) to relieve torsional strain. The angle between the mean planes of the two rings is typically near 90°, creating a rigid, orthogonal structure.

    • Implication: High structural rigidity minimizes entropy loss upon binding.

  • Spiro[3.6]decane (The "Bulky Hybrid"):

    • Composed of one cyclobutane ring and one cycloheptane ring.

    • Conformation: The four-membered ring remains rigid/puckered. However, the seven-membered ring is highly flexible, capable of adopting multiple low-energy conformations (chair, twist-boat).

    • Implication: The "wobbly" nature of the C7 ring introduces an entropic penalty upon binding unless the hydrophobic fit is optimal.

Exit Vector Analysis (EVP)

Exit vectors define how substituents are projected into the binding pocket.

FeatureSpiro[3.3]heptaneSpiro[3.6]decane
Vector Geometry Linear / Kinked. 2,6-substitution mimics para-phenyl (linear). 1,6-substitution mimics meta-phenyl (kinked).Non-Linear / Variable. The C7 ring flexibility prevents a strictly defined linear vector. Substituents on the C7 ring can sweep a cone of space.
Bioisosterism Validated bioisostere for Benzene , Cyclohexane , and Gem-dimethyl .Potential bioisostere for Bicyclo[3.3.1]nonane or bulky Cycloheptyl groups.

Physicochemical Property Comparison

The following data synthesizes experimental trends and computed descriptors (PubChem/ChemAxon) for the unsubstituted cores.

Table 1: Comparative Physicochemical Profile
PropertySpiro[3.3]heptane (C₇H₁₂)Spiro[3.6]decane (C₁₀H₁₈)Impact on Drug Design
Molecular Weight 96.17 Da138.25 Da[3.6] adds significant bulk (+42 Da).
ClogP (Lipophilicity) ~2.0 - 2.5~4.8Critical: [3.6] is vastly more lipophilic. Use [3.3] to lower LogP.[1]
Fsp³ (Complexity) 1.0 (High)1.0 (High)Both maximize 3D character.
Topological Polar Surface Area (TPSA) 0 Ų0 ŲPure hydrocarbons; polarity depends entirely on substituents.
Aqueous Solubility Moderate to Low (intrinsic)Very Low[3.6] requires polar solubilizing groups to offset the C10 hydrocarbon core.
Metabolic Stability High. Strained rings often resist P450 oxidation compared to flexible chains.Moderate. The C7 ring is a "soft" spot for hydroxylation (similar to cycloheptane).

Note on Lipophilicity: The jump from ClogP ~2.5 to ~4.8 is non-trivial. Replacing a [3.3] core with a [3.6] core will likely require the addition of polar heteroatoms (N, O) elsewhere in the molecule to maintain oral bioavailability (Lipinski compliance).

Experimental Protocols for Validation

To empirically verify these properties in your specific series, use the following self-validating workflows.

Microsomal Stability Assay (Metabolic Liability)

Objective: Determine if the spiro-core is a metabolic "hotspot."

  • Preparation: Prepare 10 mM stock of test compound (Spiro[3.3] or [3.6] derivative) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

  • Initiation: Add NADPH-regenerating system (MgCl₂, glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Aliquot at t = 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    .
    

Expected Outcome:

  • Spiro[3.3]: Often shows

    
     min (Stable).
    
  • Spiro[3.6]: May show M+16 peaks (hydroxylation) on the C7 ring.

Shake-Flask LogD Determination

Objective: Measure lipophilicity at physiological pH.

  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration: Pre-saturate octanol with buffer and buffer with octanol for 24h.

  • Partitioning: Dissolve compound in the octanol phase. Add equal volume of buffer phase. Shake for 1 hour; centrifuge to separate.

  • Quantification: Measure concentration in both phases using HPLC-UV.

  • Validation: Run a standard (e.g., Propranolol, LogD ~1.3) in parallel.

Decision Logic & Visualization

Scaffold Selection Workflow

Use the following logic to decide between the two scaffolds for your lead optimization.

ScaffoldSelection Start Lead Optimization Goal Q1 Is the current Lead too Lipophilic? Start->Q1 Q2 Does the pocket require bulk? Q1->Q2 No (LogP is fine) Res33 Select Spiro[3.3]heptane (Lowers LogP, Rigid, Stable) Q1->Res33 Yes (Need lower LogP) Q3 Is metabolic stability a liability? Q2->Q3 No (Compact pocket) Res36 Select Spiro[3.6]decane (Fills Space, Hydrophobic) Q2->Res36 Yes (Large pocket) Q3->Res33 Yes (Block metabolism) Q3->Res36 No (Need diversity)

Figure 1: Decision tree for selecting between spiro[3.3] and spiro[3.6] based on ADME/Tox requirements.

Applications & Case Studies

Spiro[3.3]heptane: The Bioisostere Champion
  • Application: Used as a saturated bioisostere for the phenyl ring in Sonidegib (Hedgehog pathway inhibitor) and Vorinostat (HDAC inhibitor) analogs.

  • Result: Replacement of the phenyl ring with spiro[3.3]heptane maintained potency while significantly improving solubility and reducing planarity (increasing Fsp³).

  • Mechanism: The 2,6-disubstitution pattern mimics the para-phenyl vector distance (~5.8 Å) almost perfectly but removes the pi-electron cloud, reducing HERG liability.

Spiro[3.6]decane: The Emerging Building Block
  • Application: Primarily used in Diversity-Oriented Synthesis (DOS) . Recent work has utilized regioselective borylation of spirocyclobutenes to access spiro[3.6]decane cores.[2][3]

  • Utility: These are currently used as "spacers" in PROTAC linkers or as hydrophobic cores in GPCR ligands where the binding pocket is deep and lipophilic (e.g., GPR119 agonists).

  • Synthetic Note: Access is more challenging than [3.3]. Often requires ring expansion of spiro[3.3] precursors or specific cycloaddition strategies.

References

  • Natho, P., et al. (2025).[4] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.[4] Link

  • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Link

  • López, A., et al. (2021). Regioselective Monoborylation of Spirocyclobutenes. Organic Letters. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12651161, Spiro[3.6]decane. Link

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Journal of Medicinal Chemistry. Link

Sources

The Definitive Guide to Structural Elucidation of Novel Spirocycles: A Comparative Analysis Centered on 5-Oxa-2-azaspiro[3.6]decane HCl

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential. This guide provides an in-depth comparison of the principal techniques for structural elucidation, centered around the novel spirocyclic scaffold, 5-Oxa-2-azaspiro[3.6]decane HCl.

While a public crystal structure for 5-Oxa-2-azaspiro[3.6]decane HCl is not available as of this writing, its structural complexity—featuring a spirocyclic junction, a heterocyclic oxetane ring, and a larger azepane ring—makes it an exemplary case for illustrating the synergistic power and comparative strengths of modern analytical techniques. This guide will delve into the gold-standard method of single-crystal X-ray crystallography, juxtaposing its capabilities with those of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional atomic structure of a chemical compound, providing an unambiguous map of atomic positions, bond lengths, and bond angles.[1][2][3] This technique is indispensable in fields like chemistry and drug discovery for offering critical insights into molecular structures and their properties.[3][4][5]

The journey from a powdered sample to a refined crystal structure is a multi-step process, each demanding precision and expertise.

Experimental Workflow for X-ray Crystallography

X-ray Crystallography Workflow cluster_0 Phase 1: Crystallization cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement Crystallization Crystal Growth Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffraction Mounting->Diffractometer Data_Processing Data Processing & Scaling Diffractometer->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (CIF)

Caption: Workflow for small molecule X-ray crystallography.

Detailed Protocol:

1. Crystallization (The Crucial First Step):

  • Objective: To grow single crystals of at least 20 µm in all dimensions.[1]

  • Methodology: Slow evaporation is a common technique. A supersaturated solution of 5-Oxa-2-azaspiro[3.6]decane HCl is prepared in a suitable solvent or solvent system (e.g., methanol/diethyl ether, ethanol/hexane). The vial is loosely capped to allow for slow evaporation of the more volatile solvent, promoting the gradual formation of ordered crystals. Other methods include vapor diffusion and cooling crystallization. The choice of solvent is critical and often determined empirically.

2. Data Collection:

  • Objective: To obtain a complete set of diffraction data.

  • Methodology: A suitable crystal is mounted on a goniometer head.[3] The crystal is then placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is exposed to a monochromatic X-ray beam (e.g., from a Mo or Cu source) and rotated.[1] As the crystal rotates, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections that are recorded by a detector.[6]

3. Structure Solution and Refinement:

  • Objective: To determine the atomic positions and refine the structural model.

  • Methodology: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.[3] The initial positions of the atoms are determined using computational methods (e.g., direct methods). This initial model is then refined by comparing the calculated diffraction pattern with the experimental data.[3] The final refined structure provides precise information on bond lengths, bond angles, and the absolute configuration for chiral molecules.[7]

Case Study Insights from Related Spirocycles:

While data for the title compound is absent, studies on related (oxa)azaspiroalkanes have successfully employed X-ray crystallography to confirm their three-dimensional architecture.[8][9] For instance, in the synthesis of novel azaspiro[3.3]heptanes, X-ray crystallography was used to elucidate conformational details.[10] Similarly, the absolute configuration of an M1 muscarinic agonist, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, was determined by X-ray crystal structure analysis.[11] These examples underscore the power of this technique in providing definitive structural proof for complex spirocyclic systems.

Complementary Techniques for a Complete Picture

While X-ray crystallography is the definitive method for solid-state structure, other techniques provide invaluable information, especially about the molecule's behavior in solution and its connectivity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[12][13] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

NMR Spectroscopy Workflow Sample_Prep Sample Preparation (Dissolve in deuterated solvent) Acquire_1D 1D NMR Acquisition (¹H, ¹³C) Sample_Prep->Acquire_1D Acquire_2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acquire_1D->Acquire_2D Data_Analysis Data Analysis & Interpretation Acquire_2D->Data_Analysis Structure_Proposal Proposed Structure (Connectivity & Stereochemistry) Data_Analysis->Structure_Proposal

Caption: General workflow for structural elucidation by NMR.

Key Experiments for 5-Oxa-2-azaspiro[3.6]decane HCl:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons through chemical shifts and coupling constants.

  • ¹³C NMR: Indicates the number of unique carbon environments.

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to piece together fragments of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting molecular fragments and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close in space, which is essential for determining stereochemistry.

B. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, and its fragmentation patterns can offer clues about the molecule's structure.

Key Techniques:

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): The parent ion is fragmented, and the masses of the fragments are analyzed. This fragmentation pattern can be pieced together to infer the structure of the original molecule. Studies on azaspiracids, complex spiro compounds, have shown that fragmentation pathways can be elucidated to distinguish between isomers.[14][15]

The Predictive Power of Computational Modeling

In the absence of experimental data, or as a complementary tool, computational chemistry can predict molecular structures and properties.[16][17]

Methods:

  • Quantum Mechanics (e.g., Density Functional Theory - DFT): Can be used to calculate the lowest energy conformation of a molecule, providing predicted bond lengths, bond angles, and dihedral angles.

  • Molecular Mechanics: Uses classical physics to model molecular structures and is particularly useful for conformational analysis of larger molecules.

These predictive models can be invaluable for generating hypotheses about a molecule's structure that can then be tested experimentally.[18][19]

Comparative Analysis of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
Primary Information 3D atomic coordinates, bond lengths/angles, absolute stereochemistryConnectivity, relative stereochemistry, solution conformationMolecular weight, elemental formula, fragmentation patternsPredicted 3D structure, energetics, electronic properties
Sample Phase Solid (single crystal)SolutionGas/SolutionIn silico
Strengths Unambiguous 3D structure determination[2]Excellent for connectivity and solution-state structure[20]High sensitivity, exact mass determinationNo sample needed, predictive power[21]
Limitations Requires high-quality single crystals, which can be difficult to obtainCan have signal overlap in complex molecules, provides relative stereochemistryProvides limited connectivity information, isomers can be challenging to distinguishPredictions must be validated experimentally
Typical Use Case Definitive proof of structurePrimary tool for initial structure elucidation and confirmationConfirmation of molecular weight and formulaHypothesis generation, understanding reaction mechanisms

Conclusion: An Integrated Approach to Structural Certainty

The structural elucidation of a novel molecule like 5-Oxa-2-azaspiro[3.6]decane HCl is best approached through a synergistic combination of analytical techniques. While single-crystal X-ray crystallography remains the unparalleled gold standard for providing a definitive three-dimensional structure[7], its reliance on high-quality crystals necessitates the use of complementary methods.

NMR spectroscopy serves as the primary tool for determining the molecule's connectivity and stereochemistry in solution. High-resolution mass spectrometry provides the crucial confirmation of the molecular formula. Finally, computational modeling can bridge gaps in experimental data and offer predictive insights. By integrating the data from these powerful techniques, researchers can achieve a comprehensive and unambiguous understanding of a molecule's structure, a critical step in the journey of drug discovery and development.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • James, K. J., et al. (2002). Studies on azaspiracid biotoxins. II. Mass spectral behavior and structural elucidation of azaspiracid analogs. Journal of the American Society for Mass Spectrometry, 13(4), 428-437. [Link]

  • Diamond Light Source. (n.d.). About Small Molecule X-ray Crystallography. Retrieved from [Link]

  • Galavskyy, S., et al. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

  • Furey, A., et al. (2004). Liquid chromatography--multiple tandem mass spectrometry for the determination of ten azaspiracids, including hydroxyl analogues in shellfish. Journal of Chromatography A, 1024(1-2), 109-118. [Link]

  • Díaz Sierra, M., et al. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Journal of Mass Spectrometry, 38(11), 1178-1186. [Link]

  • Stepanov, A. A., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944-1947. [Link]

  • Ferrara, J. D. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Kumar, V., et al. (2016). Computational Analysis and Predictive Cheminformatics Modeling of Small Molecule Inhibitors of Epigenetic Modifiers. PLoS ONE, 11(6), e0157317. [Link]

  • Llopis, S. D., et al. (2014). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal, 16(5), 962-974. [Link]

  • Furey, A., et al. (2003). Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(16), 1835-1842. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Galavskyy, S., et al. (2026). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate. [Link]

  • EBSCO. (n.d.). X-ray Determination Of Molecular Structure. Retrieved from [Link]

  • ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Weber, R. J. (2015). Computational Modeling of Small Molecules. UNT Digital Library. [Link]

  • Wang, Y., et al. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Molecules, 21(10), 1367. [Link]

  • Simon, L., & Goodman, J. M. (2008). Computational prediction of small-molecule catalysts. Nature, 451(7179), 645-648. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2209-2220.
  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]

  • Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 11-20. [Link]

  • Guss, J. M. (2006). X-Ray Crystallography of Chemical Compounds. Current Protocols in Chemical Biology, 1(1), 1.1.1-1.1.25. [Link]

  • Helmy, S., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(42), 14163-14172. [Link]

  • Elyashberg, M. (2018). Identification and structure elucidation by NMR spectroscopy. Journal of Analytical Chemistry, 73(13), 1235-1253. [Link]

  • Pharmacy Journal. (2024). A review on x-ray crystallography and it's applications. Pharmacy Journal, 13(2), 1-10. [Link]

  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • Ortwine, D. F., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 35(14), 2645-2661. [Link]

  • ChemRxiv. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

Sources

Bioisosteric comparison of 5-Oxa-2-azaspiro[3.6]decane with piperidine

[1]

Executive Summary: The "Spiro-Shift" Rationale

The transition from a flat, two-dimensional piperidine ring to the three-dimensional 5-oxa-2-azaspiro[3.6]decane scaffold represents a "scaffold hop" strategy. Unlike simple bioisosteres that aim to conserve molecular weight (MW), this replacement is a "growth" strategy (increasing MW by ~56 Da) used to:

  • Block Metabolic Soft Spots: The spiro-fusion at the

    
    -carbon prevents oxidative dealkylation, a common clearance pathway for piperidines.
    
  • Alter Exit Vectors: The strained azetidine ring (part of the spiro system) orients substituents at significantly different angles compared to the chair-conformation of piperidine.

  • Explore New IP Space: Moving away from ubiquitous piperidine cores to novel spirocycles can secure intellectual property.[1]

Physicochemical & Structural Comparison

The following table contrasts the fundamental properties of the two scaffolds. Note the increase in hydrophobic bulk (Carbon count) mitigated by the ether oxygen in the spiro system.

Table 1: Comparative Physicochemical Profile[3]
PropertyPiperidine 5-Oxa-2-azaspiro[3.6]decane Impact of Switch
Structure 6-membered heterocycleSpiro[3.6] system (Azetidine + Oxepane)3D Topology Change
Formula


+3C, +1O
MW (Da) 85.15141.21Increase (+56)
pKa (Calc) ~11.2 (Base)~10.8 - 11.0 (Base)Negligible Change (Inductive effect of O is distant)
LogP (ClogP) ~0.84~1.2 - 1.5Moderate Increase (Lipophilicity increases due to size, partially offset by O)
TPSA (

)
12.0321.26Increase (Added ether oxygen)
Fsp3 1.01.0Maintained (High saturation)
Shape Disc/Chair (2D projection)Globular/Spiro (3D projection)Volume Expansion
Structural Vector Analysis

The critical difference lies in the Exit Vector .[2]

  • Piperidine: Substituents at the nitrogen (N1) and C4 typically adopt an equatorial orientation in the lowest energy chair conformation, creating a linear or planar vector.

  • Spiro Scaffold: The nitrogen is located in a 4-membered azetidine ring. Azetidine rings are puckered, and the bond angles around the nitrogen are strained (~90° vs ~109.5° in piperidine). This alters the trajectory of any N-substituent, potentially allowing it to access different sub-pockets in a binding site.

VectorAnalysiscluster_0Piperidine (Classic)cluster_15-Oxa-2-azaspiro[3.6]decane (Spiro)PipPiperidine Core(Chair Conformation)Vec1Linear Vector(Equatorial)Pip->Vec1N-SubstituentComparisonBioisosteric Impact:1. Rigidification of N-vector2. Increased Hydrophobic Contact3. New H-bond Acceptor (Ether O)Vec1->ComparisonSpiroSpiro[3.6] Core(Azetidine + Oxepane)Vec2Orthogonal/Angled Vector(Strained Ring)Spiro->Vec2N-SubstituentVec2->Comparison

Figure 1: Structural divergence between the linear vectors of piperidine and the angled, rigid vectors of the spiro scaffold.

Metabolic Stability: The "Blocking" Mechanism

One of the primary drivers for this bioisosteric replacement is metabolic stability .

The Problem: Piperidine Oxidation

Piperidine rings are susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, particularly:

  • 
    -Carbon Oxidation:  Adjacent to the nitrogen (C2/C6), leading to ring opening or lactam formation.
    
  • Remote Oxidation: At the C4 position.

The Solution: Spiro-Blocking

In 5-oxa-2-azaspiro[3.6]decane:

  • The Spiro Carbon (C1) is quaternary. It cannot be oxidized.

  • The Nitrogen is housed in an Azetidine ring. While azetidines can be oxidized, the steric bulk of the attached 7-membered oxepane ring hinders CYP access to the

    
    -carbons of the azetidine.
    
  • The Ether Oxygen in the 7-membered ring reduces the lipophilicity of that specific loop, making it less attractive for hydrophobic CYP active sites compared to an all-carbon cycloheptane.

Metabolismcluster_pipPiperidine Liabilitycluster_spiroSpiro[3.6] ResistanceP_StartPiperidineCYPCYP450P_Start->CYPOxidationP_Met12-Hydroxypiperidine(Unstable hemiaminal)CYP->P_Met1P_Met2Ring Opening / MetaboliteP_Met1->P_Met2CollapseS_Start5-Oxa-2-azaspiro[3.6]decaneBlockSpiro Carbon (Quaternary)BLOCKS alpha-oxidationS_Start->BlockCYP Attack BlockedS_StableMetabolically StableScaffoldBlock->S_Stable

Figure 2: Mechanistic comparison of CYP450 oxidative liabilities. The quaternary spiro-carbon acts as a metabolic shield.

Experimental Protocols

To validate this bioisosteric switch, the following experimental workflows are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (

  • Preparation: Prepare 10 mM stock solutions of the Piperidine analog and the Spiro analog in DMSO.

  • Incubation:

    • Dilute compounds to 1

      
      M in phosphate buffer (pH 7.4).
      
    • Add Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile (containing internal standard) to stop reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    and
    
    
    .
    • Success Criteria: A >2-fold increase in

      
       for the spiro compound indicates successful metabolic blocking.
      
Protocol B: Synthetic Access (General Route)

Unlike commercial piperidines, the spiro scaffold often requires de novo synthesis. A common route involves Spirocyclization :

  • Starting Material: 4-Tetrahydropyranone derivative (or equivalent ether-ketone).

  • Formation: Condensation with appropriate azetidine precursors or cyclization of amino-alcohols.

  • Refined Route (Source 1.19): Tebbe olefination of a lactone/lactam followed by cyclopropanation and ring expansion is a modern method to access these complex spiro-systems.

Strategic Recommendations

When to use 5-Oxa-2-azaspiro[3.6]decane:

  • Vector Tuning: When the N-substituent needs to be "lifted" or angled differently than a flat piperidine allows.

  • Hydrophobic Filling: When the binding pocket is large and hydrophobic, but requires a polar handle (the ether oxygen) to interact with a distal water molecule or residue.

  • Clearance Issues: When the piperidine core is the primary site of metabolic attrition.

When to Avoid:

  • Strict MW Limits: If the lead is already heavy (MW > 450), adding the extra mass (+56 Da) might violate Ligand Efficiency (LE) metrics.

  • Steric Clashes: The 7-membered ring is bulky. If the piperidine fits tightly in a narrow channel, the spiro system will likely clash.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Bioisosteres. Angewandte Chemie International Edition. Link (Foundational work on spiro-piperidine bioisosteres).

  • Galavskyy, S., et al. (2025).[3] Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Link (Specific synthesis and properties of oxa-azaspiro systems).

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie. Link (Discussion on oxa-spiro properties).

  • PubChem Compound Summary. (2025). 5-Oxa-2-azaspiro[3.6]decane. National Center for Biotechnology Information. Link (Chemical structure and identifiers).

  • Barnes-Seeman, D., et al. (2014). The role of spirocyclic scaffolds in drug discovery. Journal of Medicinal Chemistry. Link (Review of spirocycles as bioisosteres).

Comprehensive Validation Guide: Elemental Analysis Standards for 5-Oxa-2-azaspiro[3.6]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Oxa-2-azaspiro[3.6]decane hydrochloride is a high-value spirocyclic building block used in medicinal chemistry to modulate lipophilicity and metabolic stability. As a spiro-fused azetidine-oxepane system, it offers a distinct 3D vector compared to flat aromatic scaffolds.

However, establishing this compound as a Reference Standard presents unique analytical challenges. The azetidine moiety is highly basic (pKa ~11), making the hydrochloride salt prone to hygroscopicity and hydrate formation. Standard Elemental Analysis (EA) frequently fails due to non-stoichiometric water inclusion, leading to false rejection of high-purity batches.

This guide compares the Traditional Validation Standard (Combustion Analysis) against the Modern Precision Alternative (Quantitative NMR - qNMR) . We provide experimental protocols to validate this specific molecule, ensuring researchers can distinguish between impure material and wet but pure material.

Theoretical Baseline & Chemical Identity

Before validation, the theoretical elemental composition must be established. The presence of the hydrochloride counter-ion and the potential for hemi-hydrate formation significantly alters the target values.

Compound Identity:

  • IUPAC Name: 5-Oxa-2-azaspiro[3.6]decane hydrochloride

  • Formula:

    
    
    
  • Molecular Weight: 177.67 g/mol

  • Structure: A spirocyclic system comprising a 4-membered azetidine ring and a 7-membered oxepane ring.

Table 1: Theoretical Elemental Composition Standards
ElementTheoretical % (Anhydrous HCl Salt)Tolerance Limit (±0.4%)Theoretical % (Hemihydrate:

)
Impact of Moisture
Carbon (C) 54.09% 53.69% – 54.49%51.47%Significant Decrease
Hydrogen (H) 9.08% 8.68% – 9.48%9.18%Slight Increase
Nitrogen (N) 7.88% 7.48% – 8.28%7.50%Decrease
Chlorine (Cl) 19.95% 19.55% – 20.35%19.00%Decrease

Critical Insight: A sample containing just 0.5 equivalents of water (common for azetidine salts stored without desiccation) will drop the Carbon content by >2.5%, causing a massive failure in standard EA protocols.

Comparative Analysis: Validation Methods

This section objectively compares the two primary methods for validating 5-Oxa-2-azaspiro[3.6]decane HCl as a standard.

Method A: Combustion Analysis (The "Gold Standard")

The traditional method required by most journals and regulatory bodies.

  • Mechanism: High-temperature combustion (

    
    ) converts the sample to gases (
    
    
    
    ).
  • Performance on Spiro-Salts:

    • Pros: Simple, widely accepted, requires no reference standard.

    • Cons: High Failure Rate for this specific compound. The spiro-azetidine salt is hygroscopic.[1] Unless rigorous drying (vacuum oven over

      
      ) is performed immediately prior to weighing, the result will drift outside the ±0.4% window.
      
    • Verdict: Only reliable if the "Drying Protocol" (see Section 4) is strictly followed.

Method B: Quantitative NMR (qNMR) (The "Precision Alternative")

The modern alternative that distinguishes purity from moisture.

  • Mechanism: Uses an internal standard (e.g., Maleic Acid or TCNB) of known purity. The molar ratio is calculated by integrating the unique spiro-methylene protons against the standard.

  • Performance on Spiro-Salts:

    • Pros: Absolute Specificity. It quantifies the active pharmaceutical ingredient (API) mass directly. It ignores water, inorganic salts, and silica grease.[2] It confirms the structure and purity simultaneously.

    • Cons: Requires an expensive internal standard and precise weighing (metrological weighing).

    • Verdict: Superior for hygroscopic salts. If EA fails due to water, qNMR validates the material is chemically pure.

Table 2: Performance Comparison Data
FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)
Precision


Water Sensitivity High (False Negatives common)None (Water is invisible/separate)
Sample Required 2–5 mg10–20 mg
Structural Confirmation No (Bulk property only)Yes (Fingerprint verification)
Cost per Run LowMedium (Deuterated solvents)
Best For... Final Certificate of Analysis (CoA)In-process checks & Hygroscopic salts

Experimental Protocols

Protocol A: Rigorous Drying for CHN Analysis

Use this protocol to pass standard Elemental Analysis.

  • Equipment: Vacuum drying pistol or Abderhalden drying apparatus.

  • Desiccant: Fresh Phosphorus Pentoxide (

    
    ) or Activated Molecular Sieves (4Å).
    
  • Procedure:

    • Place the 5-Oxa-2-azaspiro[3.6]decane HCl in a tared vial (cap off).

    • Apply high vacuum (

      
      ) at 45°C  for 12 hours .
      
    • Note: Do not exceed 60°C; spiro-azetidines can undergo thermal ring-opening or polymerization at high temperatures.

    • Flush with dry Argon before sealing.

    • Weighing: Must be performed in a glove box or rapid-transfer environment to prevent moisture re-absorption (kinetic hygroscopicity).

Protocol B: qNMR Validation Workflow

Use this protocol if CHN fails or to determine "As-Is" purity.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Reason: High purity, non-hygroscopic, distinct singlet at

      
       6.3 ppm (does not overlap with spiro protons).
      
  • Solvent:

    
     or 
    
    
    
    .
    • Recommendation: Use

      
       to suppress exchangeable amine protons, simplifying the baseline.
      
  • Procedure:

    • Weigh ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial. Record weights to 0.001 mg precision.
    • Dissolve in 0.6 mL solvent.

    • Acquire

      
      -NMR with d1 (relaxation delay) 
      
      
      
      30s
      to ensure full relaxation (T1 for quaternary carbons in spiro systems can be long).
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity.

Visualizing the Validation Logic

The following diagram outlines the decision process for certifying this reference material.

ValidationWorkflow Start Sample: 5-Oxa-2-azaspiro[3.6]decane HCl TGA Thermogravimetric Analysis (TGA) Check for Volatiles/Water Start->TGA DecisionVolatiles Volatiles > 1%? TGA->DecisionVolatiles Dry Drying Protocol (45°C, Vac, P2O5, 12h) DecisionVolatiles->Dry Yes CHN Combustion Analysis (CHN) Target: Theory ±0.4% DecisionVolatiles->CHN No Dry->CHN DecisionCHN Passes Limits? CHN->DecisionCHN Pass CERTIFIED REFERENCE MATERIAL (High Purity Anhydrous) DecisionCHN->Pass Yes qNMR Perform qNMR (Maleic Acid Std) DecisionCHN->qNMR No (Likely Water) DecisionqNMR Purity > 98%? qNMR->DecisionqNMR PassAsIs CERTIFIED w/ CORRECTION (Pure Salt + Water/Solvent) DecisionqNMR->PassAsIs Yes Fail REJECT BATCH (Chemical Impurities) DecisionqNMR->Fail No

Caption: Validation Decision Tree. If standard CHN fails due to hygroscopicity, qNMR provides the definitive purity assessment.

References

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy—Applications in drug analysis.[3][4] Journal of Pharmaceutical and Biomedical Analysis, 53(5), 951-965. [Link]

  • Buron, F., et al. (2015). Spirocyclic Motifs in Drug Discovery. European Journal of Medicinal Chemistry. (Contextualizing the importance of spiro-azetidine scaffolds).
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

Sources

Validating Stereochemistry in Substituted 5-Oxa-2-azaspiro[3.6]decane: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Stereochemistry in Substituted 5-Oxa-2-azaspiro[3.6]decane Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Conformational Challenge

In modern drug discovery, increasing fraction saturated (Fsp³) is a proven strategy to improve solubility and reduce off-target toxicity. The 5-oxa-2-azaspiro[3.6]decane scaffold represents a high-value target in this space, offering a unique vector geometry that differentiates it from standard spiro[3.3] or spiro[5.5] systems.

However, this scaffold presents a critical validation challenge: the flexibility of the seven-membered oxepane ring . Unlike rigid spirocycles, the oxepane moiety undergoes rapid pseudorotation in solution, often averaging NMR coupling constants (


-values) and Nuclear Overhauser Effects (NOEs), rendering standard relative stereochemistry assignment ambiguous.

This guide compares three validation methodologies—Single Crystal X-Ray Diffraction (SC-XRD) , Advanced NOESY/ROESY NMR , and Vibrational Circular Dichroism (VCD) —to determine the most robust protocol for validating stereochemistry in substituted 5-oxa-2-azaspiro[3.6]decane derivatives.

Comparative Analysis of Validation Methodologies

As a Senior Application Scientist, I have evaluated these methods based on resolution , sample requirements , and throughput . While SC-XRD remains the absolute authority, its reliance on crystallization is a major bottleneck for this flexible, often oily, scaffold.

Performance Matrix
FeatureMethod A: Single Crystal X-Ray (SC-XRD) Method B: Solution-Phase VCD (Recommended) Method C: High-Field NMR (NOESY/ROESY)
Primary Output Absolute Configuration (AC) & Relative StereochemAbsolute Configuration (AC) via DFT comparisonRelative Stereochemistry (Diastereomers)
Sample State Solid Crystal (Required)Solution (CDCl₃, DMSO-d₆, etc.)Solution
Sample Qty Single crystal (>0.1 mm)~5–10 mg~1–5 mg
Success Rate Low (Scaffold resists crystallization)High (Independent of physical state)Medium (Limited by ring flexibility)
Turnaround Weeks (crystallization) to Hours (data)24–48 Hours (Sim + Exp)1–4 Hours
Destructive? Non-destructiveNon-destructiveNon-destructive
Cost High (instrument/time)Medium (instrument/software)Low
Critical Insight: Why VCD Wins for Spiro[3.6] Systems

The 5-oxa-2-azaspiro[3.6]decane scaffold often exists as a waxy solid or oil due to the entropy of the seven-membered ring. SC-XRD fails if the compound does not crystallize. NMR fails if the conformational exchange rate is faster than the NMR time scale, averaging the signals. VCD measures chirality directly in solution , bypassing the physical state limitations and providing unambiguous absolute configuration by comparing experimental spectra with Density Functional Theory (DFT) predictions.

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the validation method. This self-validating system ensures no time is wasted on low-probability experiments.

ValidationLogic Start Start: Purified Spiro[3.6]decane Derivative CheckState Physical State? Start->CheckState Solid Crystalline Solid CheckState->Solid Yes Oil Oil / Amorphous CheckState->Oil No XRD Attempt SC-XRD Solid->XRD NMR_Screen 1H NMR / NOESY Screen Oil->NMR_Screen SuccessXRD Structure Solved XRD->SuccessXRD High Quality FailXRD No Diffraction / Twinning XRD->FailXRD Poor Crystal VCD_Workflow Initiate VCD + DFT Protocol FailXRD->VCD_Workflow Rigid Distinct NOEs Observed NMR_Screen->Rigid Rigid Substituents Flexible Averaged Signals (Flexible) NMR_Screen->Flexible 7-Ring Fluxional Final_Assignment Absolute Config Assigned Rigid->Final_Assignment Relative Only Flexible->VCD_Workflow VCD_Workflow->Final_Assignment Compare Exp vs Calc

Figure 1: Strategic decision tree for stereochemical validation of flexible spirocycles.

Detailed Protocol: The VCD "Self-Validating" System

For the 5-oxa-2-azaspiro[3.6]decane scaffold, the VCD + DFT method is the most robust. This protocol ensures accuracy by cross-referencing the IR spectrum (structural check) with the VCD spectrum (stereochemical check).[1]

Phase 1: Computational Prediction (The "Digital Twin")

Before touching the instrument, you must define the conformational space.

  • Conformational Search : Use MMFF94 or OPLS3e force fields to generate conformers. The 7-membered ring will generate multiple low-energy boat/chair twists.

  • Geometry Optimization : Optimize all conformers within 5 kcal/mol of the global minimum using DFT (B3LYP/6-31G* or equivalent).

  • Frequency Calculation : Calculate IR and VCD rotational strengths for the optimized geometries.

  • Boltzmann Weighting : Average the spectra based on the calculated free energy (

    
    ) of each conformer.
    
Phase 2: Experimental Acquisition
  • Sample Prep : Dissolve 5–10 mg of the spirocycle in CDCl₃ or CD₂Cl₂ (non-chiral, IR-transparent solvent). Concentration should yield an IR absorbance of ~0.4–0.8 AU at the strongest peak.

  • Baseline Correction : Measure the solvent blank (essential for removing artifacts).

  • Acquisition : Collect VCD spectra (typically 2000–4000 scans) to resolve the weak differential absorbance signals (

    
     to 
    
    
    
    ).
Phase 3: Statistical Validation

Do not rely on "eyeball" comparisons. Use the Similiarity Factor (


) :


  • 
     : High confidence assignment.
    
  • 
     : Inconclusive (likely incorrect diastereomer or conformer missing).
    
Mechanistic Insight: The Oxepane Ring Dynamics

Understanding why standard NMR fails is crucial for defending your choice of VCD.

The 5-oxa-2-azaspiro[3.6]decane system possesses a shared spiro-carbon (


). The azetidine ring (4-membered) is relatively rigid, usually adopting a puckered conformation. However, the oxepane ring (7-membered) exists in a dynamic equilibrium of twist-chair  and twist-boat  forms.

In a NOESY experiment, if the interconversion between these forms is faster than the NMR timescale (milliseconds), the observed NOE signals are a weighted average of the populations. A substituent might appear "equatorial-like" on average, masking its true axial/equatorial preference in the dominant low-energy conformer. VCD operates on the vibrational timescale (picoseconds), capturing the "snapshot" of the chiral environment without averaging, making it superior for this specific scaffold [1].

VCD_Mechanism cluster_0 Conformational Ensemble (Solution) C1 Twist-Chair A (40%) DFT DFT Calculation (B3LYP/6-31G*) C1->DFT Exp Experimental VCD (IR Beam) C1->Exp Physical Sample C2 Twist-Boat B (30%) C2->DFT C2->Exp C3 Chair C (30%) C3->DFT C3->Exp Compare Comparison (Similarity Factor) DFT->Compare Boltzmann Avg Spectrum Exp->Compare Measured Spectrum Result Absolute Config Confirmed Compare->Result Match > 80%

Figure 2: The VCD workflow resolves the conformational ensemble issue inherent to 7-membered rings.

References
  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality. [Link]

  • Polavarapu, P. L. (2007). Determination of absolute configurations of chiral molecules using vibrational circular dichroism. Wiley Interdisciplinary Reviews: Computational Molecular Science. [Link]

  • Carreira, E. M., & Kvaerno, L. (2010). Classics in Stereoselective Synthesis. Wiley-VCH. (Context on spirocycle synthesis). [Link]

  • PubChem. (n.d.). 5-oxa-2-azaspiro[3.6]decane.[2] National Library of Medicine. [Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 5-Oxa-2-azaspiro[3.6]decane hydrochloride

[1][2]

Executive Safety Summary

The Core Directive: 5-Oxa-2-azaspiro[3.6]decane hydrochloride is a spirocyclic amine salt used as a pharmaceutical building block.[1] As with many specialized intermediates, comprehensive toxicological data is limited. Therefore, safety protocols must not rely solely on known hazards but must default to Occupational Exposure Band (OEB) 3 or 4 standards until definitive data proves otherwise.

Primary Risks:

  • Inhalation: Fine particulate dust from hydrochloride salts is highly irritating to the respiratory tract (STOT SE 3).

  • Corrosivity/Irritation: The acidic nature of the HCl salt upon contact with moisture (mucous membranes) causes immediate irritation (Skin/Eye Irrit. 2/2A).

  • Unknown Bioactivity: Spirocyclic scaffolds are designed for high metabolic stability and protein binding; treat systemic exposure as a significant unknown risk.

Hazard Identification & Risk Assessment

Why we choose specific PPE.

Before selecting gear, we must understand the "Why." This compound presents a dual-threat profile: Physical State Hazards (Dust/Hygroscopicity) and Chemical Functionality Hazards (Amine/Acid).[1]

Hazard DomainSpecific RiskMechanism of Action
Respiratory High HCl salts are hygroscopic.[1] Upon inhalation, particles absorb moisture from the lungs, creating a localized acidic environment and delivering the amine directly to the bloodstream.
Ocular High Salt dust causes mechanical abrasion and chemical burns. Contact with aqueous eye fluid releases HCl.
Dermal Moderate Potential for skin sensitization. Lipophilic spiro-cores can facilitate transdermal permeation if dissolved in organic solvents (e.g., DMSO, DCM).
Systemic Unknown As a Novel Chemical Entity (NCE) precursor, assume potential for off-target biological activity.[1]

PPE Specification Matrix

The "What" – Exact specifications for laboratory compliance.

Do not use generic "lab safety" gear. The following specifications are required for handling >10 mg of substance.

Table 1: PPE Specifications
ComponentStandard RequirementTechnical Specification & Rationale
Hand Protection Double Nitrile Inner: 4 mil (0.10 mm) Nitrile (inspection layer).Outer: 5-8 mil Nitrile (barrier layer).Rationale:[1] Latex is permeable to many organic solvents used to dissolve this amine. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Eye Protection Chemical Goggles Type: ANSI Z87.1+ Impact/Splash Goggles.Rationale:[1] Safety glasses with side shields are insufficient for fine powders. Air currents can carry salt dust around glasses. Goggles provide a seal against particulates.
Respiratory Engineering Control Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (if outside hood): N95 or P100 Particulate Respirator.Note:[1] Handling outside a hood is strongly discouraged.
Body Protection Lab Coat + Apron Material: High-density cotton/polyester blend.[1] Use a disposable Tyvek® apron/sleeve covers if handling >1g to prevent cuff contamination.

Decision Logic: PPE Selection

This decision tree guides the researcher through PPE selection based on the state of matter and quantity.

PPE_Decision_TreeStartSTART: Handling 5-Oxa-2-azaspiro[3.6]decane HClStatePhysical State?Start->StateSolidSolid (Powder/Crystal)State->SolidSolutionSolution (Dissolved)State->SolutionQtyQuantity > 100mg?Solid->QtySolventSolvent Type?Solution->SolventLevel1LEVEL 1 PPE:Nitrile Gloves (Single)Safety GlassesFume HoodQty->Level1No (<100mg)Level2LEVEL 2 PPE:Double NitrileChemical GogglesTyvek SleevesFume HoodQty->Level2Yes (>100mg)Solvent->Level1Aqueous/EthanolLevel3LEVEL 3 PPE:Silver Shield Gloves (Laminate)Face Shield + GogglesFume HoodSolvent->Level3DCM/DMSO/DMF(Permeation Risk)

Caption: PPE Selection Logic based on physical state and solvent carrier risks.

Operational Protocols

The "How" – Step-by-step causality.

A. Weighing & Transfer (Critical Step)

Risk: Static electricity can cause charged amine salts to "jump" or disperse, leading to inhalation or bench contamination.

  • Preparation: Place the analytical balance inside a balance enclosure or a low-turbulence fume hood.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the compound.

  • Transfer:

    • Do not pour from the stock bottle.

    • Use a micro-spatula.

    • Keep the stock bottle closed whenever not actively withdrawing solid.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water solubilizes the salt) followed by ethanol.

B. Solubilization

Risk: Exothermic solvation. While usually mild for this mass, adding solvent to a bulk amount of HCl salt can generate heat and vapor pressure.

  • Vessel: Use a borosilicate glass vial with a screw cap (PTFE-lined).

  • Addition: Add solvent slowly to the solid (not solid to solvent) to prevent splashing.

  • Venting: If dissolving in a reactive solvent, leave the cap slightly loose for the first minute to allow pressure equalization.

Workflow Visualization

The following diagram outlines the "Cradle-to-Grave" handling process for a single experiment.

Handling_WorkflowStorage1. Storage(Desiccated, +4°C)Donning2. Donning PPE(Check Glove Integrity)Storage->DonningWeighing3. Weighing(Anti-Static Measures)Donning->WeighingTransfer to HoodReaction4. Reaction/Use(Closed Vessel)Weighing->ReactionSpillSpill EventWeighing->SpillWaste5. Waste Segregation(Solid vs. Liquid)Reaction->WasteReaction->SpillDoffing6. Doffing & Wash(Soap/Water > 20s)Waste->DoffingExit LabSpill->WasteCleanup Materials

Caption: Operational workflow emphasizing the critical path from storage to disposal.

Disposal & Emergency Response

Disposal Strategy
  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must be disposed of in Hazardous Solid Waste (Yellow bag/bin), not regular trash.

  • Liquid Waste:

    • If dissolved in organic solvent: Halogenated Organic Waste (due to the HCl chloride ion).

    • If aqueous: Adjust pH to neutral (7-8) before disposal into aqueous waste streams, subject to local EHS regulations.[1]

Emergency Response (S.P.I.R.)[1]

If exposure occurs, act immediately.[2][3][4] Do not wait for symptoms.

  • S - Skin: Immediately wash with soap and copious water for 15 minutes.[2] Do not use organic solvents (ethanol) to wash skin; this increases absorption.

  • P - Eyes: Flush at eyewash station for 15 minutes. Hold eyelids open.

  • I - Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • R - Report: Document the incident. Provide the SDS (or this guide) to medical personnel.

References

  • PubChem. (2025). GHS Classification Summary (Rev. 11). National Institutes of Health. Link

  • Occupational Safety and Health Administration (OSHA). (2016). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Link

  • BenchChem. (2025).[4] Health and Safety in Handling Novel Amine Hydrochlorides. Link[1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Vertex AI Search. (2026). Occupational Exposure Banding for Novel Pharmaceutical Intermediates. 5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.